N-Methylhex-5-en-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylhex-5-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMETYRXLWWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591138 | |
| Record name | N-Methylhex-5-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55863-02-0 | |
| Record name | N-Methylhex-5-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLHEX-5-EN-1-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methylhex-5-en-1-amine: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-Methylhex-5-en-1-amine (CAS No: 55863-02-0).[1][2] Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported identifiers with predicted properties and generalized, adaptable experimental protocols. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the compound's characteristics, plausible synthetic routes, and standard analytical methodologies.
Introduction
This compound is a secondary amine featuring a six-carbon aliphatic chain with a terminal double bond between C-5 and C-6, and a methyl group attached to the nitrogen atom. This bifunctional molecule, possessing both a nucleophilic secondary amine and a reactive alkene, represents a versatile building block in organic synthesis. Its structure suggests potential for use in the synthesis of more complex molecules, including heterocyclic compounds and polymers, and as a scaffold in medicinal chemistry. This guide summarizes its known identifiers, provides predicted physicochemical and spectroscopic data, outlines potential synthetic procedures, and details generalized analytical protocols.
Chemical and Physical Properties
While specific, experimentally-derived quantitative data for this compound is sparse, its fundamental properties have been established.[2] The physical state of the compound is reported as a liquid.[3] Additional properties are predicted based on its chemical structure and comparison with analogous compounds.
Table 1: Identifiers and General Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 55863-02-0 | AbacipharmTech[1], PubChem[2] |
| Molecular Formula | C₇H₁₅N | PubChem[2] |
| Molecular Weight | 113.20 g/mol | PubChem[2] |
| Canonical SMILES | CNCCCCC=C | PubChem[2] |
| InChI Key | KKIMETYRXLWWSD-UHFFFAOYSA-N | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Boiling Point | ~145-155 °C | Estimation based on structurally similar secondary amines. |
| Density | ~0.78 - 0.82 g/cm³ | Estimation based on analogous aliphatic amines. |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Typical range for secondary alkylamines. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | Expected behavior for a small amine with a significant hydrocarbon chain. |
Proposed Synthetic Protocols
Detailed experimental procedures for the synthesis of this compound are not widely published. However, its structure suggests several plausible synthetic routes based on established organic chemistry methodologies. Two such protocols are detailed below.
Route 1: Reductive Amination of 5-Hexenal
Reductive amination is a highly effective method for forming amines from carbonyl compounds. This one-pot reaction involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-hexenal (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (0.5 M).
-
Imine Formation: Add a solution of methylamine (1.2-1.5 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to control any effervescence.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous HCl (1 M). Basify the aqueous solution with NaOH (e.g., 2 M) to a pH > 10 and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Route 2: Nucleophilic Substitution of a 6-Halo-1-hexene
A classical approach involves the Sₙ2 reaction between a primary amine and an alkyl halide. To favor mono-alkylation over di-alkylation, a large excess of the primary amine is typically used.
Experimental Protocol:
-
Reaction Setup: Charge a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser with a solution of methylamine (large excess, >10 equivalents) in a polar solvent like ethanol.
-
Addition of Halide: Add 6-bromo-1-hexene or 6-chloro-1-hexene (1.0 equivalent) dropwise to the stirred methylamine solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, remove the excess methylamine and solvent under reduced pressure. Treat the residue with a strong aqueous base (e.g., 2 M NaOH) to deprotonate the amine salt and liberate the free amine.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. Purify the resulting crude amine by fractional distillation.
Spectroscopic and Analytical Characterization
No published spectra for this compound were identified. The following sections describe generalized protocols for acquiring analytical data and the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Generalized Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Key signals to identify include the vinyl protons, the N-methyl protons, and the various methylene groups.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A greater number of scans may be required to achieve a good signal-to-noise ratio.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted Multiplicity | Predicted ¹³C NMR (δ, ppm) |
| =CH₂ | ~4.9 - 5.1 | m | ~114 |
| =CH- | ~5.7 - 5.9 | m | ~138 |
| -CH₂-CH= | ~2.0 - 2.2 | m | ~33 |
| N-CH₃ | ~2.4 | s | ~36 |
| N-CH₂- | ~2.6 | t | ~51 |
| -CH₂- (C3, C4) | ~1.3 - 1.6 | m | ~26, ~27 |
| N-H | ~1.0 - 2.0 | br s | N/A |
Infrared (IR) Spectroscopy
Generalized Protocol:
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by applying a thin film of the liquid between two salt plates (NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3350 (weak, broad) | N-H stretch | Secondary Amine |
| ~3080 | =C-H stretch | Alkene |
| 2850-2960 | C-H stretch | Alkane |
| ~1640 | C=C stretch | Alkene |
| ~1460 | C-H bend | Alkane |
| ~910, ~990 | =C-H bend (out-of-plane) | Monosubstituted Alkene |
| ~1120 | C-N stretch | Aliphatic Amine |
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2] It is also designated as causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a chemical intermediate with potential applications in synthetic chemistry. While detailed experimental data is not widely available, this guide provides a robust starting point for researchers by outlining its key identifiers, predicted properties, logical synthetic pathways, and standard analytical procedures. The protocols and data presented herein are intended to facilitate further investigation and application of this versatile molecule.
References
An In-depth Technical Guide to N-Methylhex-5-en-1-amine: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for N-Methylhex-5-en-1-amine. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
This compound is a secondary amine with a terminal alkene group. Its unique structure, combining a hydrophilic amine with a lipophilic hexenyl chain, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.
The fundamental identifiers and structural details of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 55863-02-0[1] |
| Molecular Formula | C₇H₁₅N[1] |
| Canonical SMILES | CNCCCCC=C[1] |
| InChI | InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3[1] |
| InChIKey | KKIMETYRXLWWSD-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Weight | 113.20 g/mol [1] |
| Monoisotopic Mass | 113.120449483 Da[1] |
| Topological Polar Surface Area | 12.03 Ų |
| Predicted ¹H-NMR | The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl protons (δ 4.9-5.9 ppm), the N-methyl protons as a singlet (δ ~2.4 ppm), and aliphatic methylene and methine protons (δ 1.0-2.7 ppm). The N-H proton signal is expected to be a broad singlet. |
| Predicted ¹³C-NMR | The carbon NMR spectrum is expected to show signals for the terminal alkene carbons (δ ~114 and ~138 ppm), the N-methyl carbon (δ ~36 ppm), and the aliphatic carbons (δ 20-50 ppm). |
| Predicted IR Spectroscopy | The infrared spectrum is expected to exhibit a characteristic N-H stretch for a secondary amine around 3300-3500 cm⁻¹ (weak to medium), C-H stretches of the alkyl and alkenyl groups just below 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and N-H bending vibrations around 1560-1640 cm⁻¹.[2] |
| Predicted Mass Spectrometry | The mass spectrum under electron ionization is expected to show a molecular ion peak (M⁺) at m/z = 113. Characteristic fragmentation patterns for aliphatic amines would include alpha-cleavage, leading to the formation of iminium ions. |
Proposed Synthesis Protocol
While specific experimental procedures for the synthesis of this compound are not extensively documented, a plausible and efficient method is through the reductive amination of 5-hexenal with methylamine. This two-step, one-pot reaction is a widely used and robust method for the formation of secondary amines.
Experimental Protocol: Reductive Amination of 5-Hexenal
Materials:
-
5-Hexenal
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-hexenal (1.0 eq) dissolved in the chosen solvent (DCM or DCE).
-
Imine Formation: Add methylamine (1.1 - 1.5 eq). If using the hydrochloride salt, an equivalent of a non-nucleophilic base like triethylamine should be added. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.2 - 1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the cessation of gas evolution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity or the signaling pathways associated with this compound. The presence of a secondary amine and a terminal alkene suggests that this molecule could be a substrate for various enzymes or a ligand for receptors, but this remains to be experimentally verified.
A logical workflow for the initial investigation of the biological properties of this compound is outlined below. This workflow is designed to broadly screen for potential biological activities and to identify potential molecular targets.
Safety Information
This compound is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its properties and potential applications.
References
An In-depth Technical Guide to N-Methylhex-5-en-1-amine
IUPAC Name: N-Methylhex-5-en-1-amine
This technical guide provides a comprehensive overview of this compound, a secondary amine with potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic data based on established chemical principles, and a discussion of its potential biological relevance.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data available for structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Boiling Point | Estimated 140-160 °C |
| Density | Estimated 0.78-0.82 g/cm³ |
| LogP | Estimated 2.0-2.5 |
| CAS Number | 55863-02-0 |
Synthesis Protocol
A robust and widely applicable method for the synthesis of this compound is the reductive amination of hex-5-enal with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the target secondary amine.
Experimental Protocol: Reductive Amination of Hex-5-enal
Materials:
-
Hex-5-enal
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Imine Formation: To a solution of hex-5-enal (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq) dropwise.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or GC-MS.
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.[1][2][3]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | =CH- |
| ~5.0 | m | 2H | =CH₂ |
| ~2.5 | t | 2H | -CH₂-N |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.1 | m | 2H | -CH₂-C= |
| ~1.5 | m | 4H | -CH₂-CH₂- |
| ~1.1 | br s | 1H | N-H |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | =CH- |
| ~115 | =CH₂ |
| ~52 | -CH₂-N |
| ~36 | N-CH₃ |
| ~33 | -CH₂-C= |
| ~30 | -CH₂- |
| ~26 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Weak-Medium, Broad | N-H Stretch |
| ~3075 | Medium | =C-H Stretch |
| 2925, 2855 | Strong | C-H Stretch (Alkyl) |
| ~1640 | Medium | C=C Stretch |
| ~1460 | Medium | C-H Bend (Alkyl) |
| ~1120 | Medium | C-N Stretch |
| 990, 910 | Strong | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity | Assignment |
| 113 | Medium | [M]⁺ (Molecular Ion) |
| 98 | Low | [M - CH₃]⁺ |
| 70 | High | [M - C₃H₅]⁺ (α-cleavage) |
| 44 | Very High | [CH₂=NHCH₃]⁺ (α-cleavage) |
Potential Biological Relevance and Applications
While specific biological activities of this compound have not been reported, its structural motifs—a secondary amine and a terminal alkene—suggest potential for biological interactions and utility as a synthetic building block.
-
Pharmacophore Scaffolding: The secondary amine can act as a hydrogen bond donor and acceptor, a common feature in many biologically active molecules. The lipophilic hexenyl chain can contribute to membrane permeability.
-
Precursor for Bioactive Molecules: The terminal alkene is a versatile functional group that can be further modified through various reactions such as epoxidation, dihydroxylation, or metathesis to generate more complex molecules with potential therapeutic applications.
-
Agrochemical Research: Unsaturated amines are also of interest in the development of new agrochemicals.
Further research is required to elucidate the specific biological profile of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Given that many aminergic compounds interact with G-protein coupled receptors (GPCRs), it is conceivable that this compound or its derivatives could modulate aminergic signaling pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical GPCR signaling pathway modulation.
This guide serves as a foundational resource for researchers and professionals interested in this compound. The provided protocols and predicted data offer a starting point for its synthesis, characterization, and exploration of its potential applications. Experimental validation of the presented information is highly recommended.
References
An In-depth Technical Guide to N-Methylhex-5-en-1-amine (CAS Number: 55863-02-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhex-5-en-1-amine is a secondary amine that serves as a valuable building block in organic synthesis, particularly in the development of antiviral therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its notable application as a key reagent in the creation of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The guide also outlines the mechanism of action of these inhibitors within the relevant biological signaling pathway. Due to the limited availability of experimental data in public literature, this guide combines reported information with predicted physicochemical and spectroscopic data to offer a thorough resource for researchers.
Introduction
This compound, with the CAS number 55863-02-0, is an aliphatic secondary amine featuring a terminal alkene group.[1] This bifunctional nature—a nucleophilic secondary amine and a reactive double bond—makes it a versatile intermediate for the synthesis of more complex molecules. While not extensively characterized in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry.
Notably, this compound has been identified as a key reagent in the synthesis of advanced macrocyclic compounds, specifically quinazoline-substituted cyclopentanes and proline-urea based macrocycles. These macrocycles have been designed and investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. The incorporation of the N-methylhexenyl moiety can influence the conformational properties and pharmacokinetic profile of the final inhibitor. This guide will delve into the synthesis of this compound and its role in the development of these important antiviral agents.
Physicochemical and Spectroscopic Data
Comprehensive experimental data for this compound is not widely available. The following tables summarize key physicochemical properties, combining computed data from reliable databases and predicted spectroscopic characteristics based on the compound's structure and the known behavior of similar chemical entities.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [1][2][3] |
| Molecular Weight | 113.20 g/mol | [1][2][3] |
| Physical Form | Liquid | - |
| Boiling Point (Predicted) | 145-155 °C | - |
| Density (Predicted) | 0.76 g/cm³ | - |
| Refractive Index (Predicted) | ~1.43 | - |
| XLogP3 (Computed) | 1.6 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| InChI Key | KKIMETYRXLWWSD-UHFFFAOYSA-N | [1] |
| SMILES | CNCCCCC=C | [1] |
Predicted Spectroscopic Data
The following data is predicted based on the chemical structure and typical spectroscopic values for secondary amines and terminal alkenes.
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.0 | m | 2H | -CH=CH₂ |
| ~2.6 | t | 2H | -CH₂-NH- |
| ~2.4 | s | 3H | -NH-CH₃ |
| ~2.1 | q | 2H | -CH₂-CH=CH₂ |
| ~1.5 | m | 2H | -CH₂-CH₂-NH- |
| ~1.4 | m | 2H | -CH₂-CH₂-CH₂- |
| ~1.0 | br s | 1H | -NH- |
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~139 | -CH=CH₂ |
| ~114 | -CH=CH₂ |
| ~52 | -CH₂-NH- |
| ~36 | -NH-CH₃ |
| ~33 | -CH₂-CH=CH₂ |
| ~30 | -CH₂-CH₂-NH- |
| ~26 | -CH₂-CH₂-CH₂- |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Weak, Sharp | N-H Stretch |
| ~3080 | Medium | =C-H Stretch |
| 2930, 2860 | Strong | C-H Stretch (Aliphatic) |
| ~1640 | Medium | C=C Stretch |
| ~1460 | Medium | C-H Bend |
| ~1120 | Medium | C-N Stretch |
| 990, 910 | Strong | =C-H Bend (Out-of-plane) |
| m/z | Interpretation |
| 113 | [M]⁺ (Molecular Ion) |
| 98 | [M - CH₃]⁺ |
| 72 | [CH₂=N(CH₃)CH₂CH₃]⁺ |
| 44 | [CH₂=NHCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the nucleophilic substitution of 6-bromo-1-hexene with methylamine. This procedure is adapted from Chinese patent CN201810051217.3.
Reaction Scheme:
Synthesis of this compound from 6-bromo-1-hexene.
Materials:
-
6-Bromo-1-hexene
-
Methylamine solution (e.g., in THF or ethanol)
-
Sodium hydroxide (NaOH)
-
An appropriate solvent for the reaction (e.g., THF, ethanol)
-
Stabilizer (as mentioned in the patent, specific agent not detailed in abstract)
Procedure:
-
To a reaction flask, add a solution of methylamine. The molar equivalent of methylamine should be in excess relative to 6-bromo-1-hexene.
-
With stirring, add 6-bromo-1-hexene to the reaction flask.
-
Heat the reaction mixture in an oil bath to a temperature of 40-50 °C.
-
Maintain the reaction at this temperature with continuous stirring for 2-3 hours.
-
After the reaction period, cool the mixture to 20 °C.
-
Add a stabilizer to the reaction mixture.
-
Add sodium hydroxide to the mixture.
-
Recover the excess methylamine solution under reduced pressure.
-
Heat the remaining mixture to 50-60 °C and perform distillation under reduced pressure to obtain the final product, this compound, as a colorless liquid.
Applications in Drug Development
Intermediate for HCV NS3/4A Protease Inhibitors
A significant application of this compound is its use as a synthetic intermediate in the development of potent inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is a serine protease essential for the replication of the HCV virus. It cleaves the viral polyprotein into mature non-structural proteins, which are necessary for the formation of the viral replication complex.
This compound is utilized in the synthesis of complex macrocyclic structures, such as proline-urea based macrocycles, that are designed to fit into the active site of the NS3/4A protease, thereby inhibiting its function and halting viral replication.
References
An In-depth Technical Guide to the Synthesis of N-Methylhex-5-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhex-5-en-1-amine is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a secondary amine and a terminal alkene, allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and a comparative analysis of the available methods. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and utilization of this and structurally related compounds.
Introduction
The synthesis of secondary amines containing additional functional groups is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents. This compound, with its linear six-carbon chain, a methyl-substituted amine at one terminus, and a vinyl group at the other, presents a synthetically attractive scaffold. This guide details two principal and practical methodologies for its preparation: direct N-alkylation and reductive amination. Each pathway is presented with a thorough experimental protocol, a visual representation of the reaction flow, and a summary of key quantitative data to aid in the selection of the most suitable method for a given research objective.
Synthesis Pathways
Two primary and reliable synthetic routes for the preparation of this compound have been identified and are detailed below.
Pathway 1: Direct N-Alkylation of Methylamine with 6-Bromo-1-hexene
This method involves the direct nucleophilic substitution of a halogenated precursor, 6-bromo-1-hexene, with methylamine. This approach is straightforward and has been described in the patent literature, suggesting its scalability and industrial applicability.
Caption: Synthesis of this compound via direct N-alkylation.
Experimental Protocol:
A detailed experimental protocol for this pathway is derived from the patent literature[1].
-
Reaction Setup: A solution of methylamine in a suitable solvent (e.g., an aqueous solution) is charged into a reaction vessel.
-
Addition of Alkyl Halide: 6-Bromo-1-hexene is added to the methylamine solution. A molar excess of methylamine is utilized to favor the formation of the secondary amine and minimize over-alkylation.
-
Reaction Conditions: The reaction mixture is stirred and heated to a temperature of 40-50 °C for a duration of 2-3 hours.
-
Work-up: After cooling the reaction mixture to 20 °C, a stabilizer is added, followed by the addition of sodium hydroxide.
-
Purification: Excess methylamine solution is recovered under reduced pressure. The resulting mixture is then subjected to reduced pressure distillation at 50-60 °C to yield the pure this compound as a colorless liquid[1].
Pathway 2: Reductive Amination of Hex-5-en-1-al with Methylamine
Reductive amination is a versatile and widely used method for the synthesis of amines. This pathway involves the initial formation of an imine from the reaction of an aldehyde (hex-5-en-1-al) and methylamine, followed by the in-situ reduction of the imine to the desired secondary amine.
Caption: Synthesis of this compound via reductive amination.
Experimental Protocol (Proposed):
While a specific protocol for this exact transformation was not found in the reviewed literature, the following is a general and reliable procedure adapted from established reductive amination methodologies.
-
Synthesis of Hex-5-en-1-al: The starting aldehyde, hex-5-en-1-al, can be prepared by the oxidation of the commercially available 5-hexen-1-ol using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Reductive Amination:
-
Imine Formation: To a solution of hex-5-en-1-al (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.0-1.2 equivalents, e.g., as a solution in THF or water). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours, or until the reaction is complete as indicated by monitoring.
-
Work-up: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The pH is adjusted to be basic (pH > 9) with an aqueous solution of sodium hydroxide.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
-
Data Presentation
The following tables summarize the key quantitative data for the described synthetic pathways and the physicochemical properties of the target compound.
Table 1: Comparison of Synthesis Pathways
| Parameter | Pathway 1: Direct N-Alkylation | Pathway 2: Reductive Amination (Proposed) |
| Starting Materials | 6-Bromo-1-hexene, Methylamine | Hex-5-en-1-al, Methylamine |
| Key Reagents | Sodium hydroxide | Sodium borohydride or Sodium triacetoxyborohydride |
| Solvent | Aqueous solution | Methanol, Dichloromethane |
| Reaction Temperature | 40-50 °C | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 3-14 hours (including imine formation) |
| Reported Yield | High purity obtained | Expected to be moderate to high |
| Advantages | Direct, potentially scalable | Milder reaction conditions, avoids halogenated starting materials |
| Disadvantages | Potential for over-alkylation | Requires synthesis of the starting aldehyde |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem |
| Molecular Weight | 113.20 g/mol | PubChem |
| CAS Number | 55863-02-0 | PubChem |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the terminal vinyl protons (CH=CH₂), aliphatic chain protons (-CH₂-), and the N-methyl protons (-NH-CH₃).
-
¹³C NMR: Resonances for the two sp² carbons of the alkene, the four sp³ carbons of the alkyl chain, and the N-methyl carbon.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹ for a secondary amine), C-H stretching (aliphatic and vinylic), and a C=C stretching absorption (around 1640 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound. The direct N-alkylation route offers a straightforward and potentially scalable method, as evidenced by its documentation in patent literature. The reductive amination pathway, while requiring the preparation of the aldehyde precursor, provides a milder and versatile alternative. The choice between these methods will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex applications. The detailed protocols and comparative data presented herein are intended to equip researchers and drug development professionals with the necessary information to efficiently synthesize this valuable chemical intermediate. Further experimental work is warranted to optimize the proposed reductive amination protocol and to fully characterize the spectroscopic properties of this compound.
References
N-Methylhex-5-en-1-amine: A Technical Safety and Hazard Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and hazard information for N-Methylhex-5-en-1-amine (CAS No. 55863-02-0). The information herein is compiled from publicly available safety data sheets, chemical databases, and international guidelines for chemical testing. This guide is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, safe handling procedures, and emergency response protocols associated with this compound.
Executive Summary
This compound is a chemical intermediate that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid and is harmful if swallowed. It is also corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation. This whitepaper details the known hazards, provides recommendations for personal protective equipment (PPE), outlines first aid measures, and describes the standard experimental protocols used to determine these hazard classifications.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification, as indicated by multiple suppliers, is summarized below.
Signal Word: Danger [1]
GHS Hazard Pictograms:
-
Flame (Flammable)
-
Corrosion (Skin Corrosion/Eye Damage)
-
Exclamation Mark (Acute Toxicity, Skin/Eye Irritation, Respiratory Irritation)
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physicochemical and Toxicological Data
Physicochemical Properties (Computed)
| Property | Value | Source |
| Molecular Formula | C7H15N | PubChem |
| Molecular Weight | 113.20 g/mol | PubChem |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 113.120449483 Da | PubChem |
| Monoisotopic Mass | 113.120449483 Da | PubChem |
| Topological Polar Surface Area | 12 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
Note: The data in this table are computationally derived and have not been experimentally verified.
Toxicological Hazards (Qualitative)
| Hazard | GHS Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed (H302)[1] | Ingestion of the substance may lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[1] | Direct contact can cause irreversible damage to the skin. |
| Serious Eye Damage/Irritation | Causes severe skin burns and eye damage (H314)[1] | Direct contact can cause serious, potentially irreversible, eye damage. |
| Respiratory Irritation | May cause respiratory irritation (H335)[1] | Inhalation of vapors may lead to irritation of the respiratory tract. |
Experimental Protocols for Hazard Determination
The hazard classifications for this compound are determined by standardized experimental protocols, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[2][3] These internationally accepted methods ensure consistency and reliability in safety testing.[2]
Flammability Testing
The "highly flammable" classification (H225) is typically determined by measuring the flash point and boiling point of the substance.
-
Flash Point Determination: Standard methods such as the Pensky-Martens closed-cup tester (OECD TG 115) or the Abel closed-cup method are used. The flash point is the lowest temperature at which the vapors of the material will ignite when an ignition source is applied.
-
Boiling Point Determination: The boiling point is determined according to OECD TG 103. A substance is classified as highly flammable if it has a flash point below 23°C and an initial boiling point at or below 35°C.
Acute Oral Toxicity
The "harmful if swallowed" classification (H302) is based on the median lethal dose (LD50) determined through acute oral toxicity studies.
-
OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method involves administering the substance to a group of fasted animals (typically rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The animals are observed for signs of toxicity and mortality over a period of 14 days. The LD50 value is then estimated, which informs the GHS classification.
-
OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method): This is a sequential testing method using a small number of animals per step. The outcome of each step determines the next step, with the goal of classifying the substance into a specific toxicity category with the minimum number of animal subjects.
Skin Corrosion/Irritation
The "causes severe skin burns and eye damage" classification (H314) is determined by assessing the potential of the substance to cause irreversible skin damage.
-
OECD Test Guideline 431 (In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method): [4] This is an in vitro method that uses a reconstructed human epidermis model. The test substance is applied to the surface of the skin tissue, and cell viability is measured after a specific exposure time. A significant decrease in cell viability indicates a corrosive potential.
-
OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This in vivo test involves applying the substance to the shaved skin of an animal (typically a rabbit) for a defined period (up to 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. Severe, irreversible tissue damage (necrosis) indicates corrosivity.
Serious Eye Damage/Irritation
The "causes severe skin burns and eye damage" classification (H314) also encompasses serious eye damage.
-
OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test Method): This in vitro method uses isolated bovine corneas. The test substance is applied to the cornea, and the resulting opacity and permeability are measured. These parameters are used to calculate an in vitro irritancy score to predict the potential for serious eye damage.
-
OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying the test substance to the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of the observed lesions determine the classification.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Handle under an inert atmosphere if the substance is air-sensitive.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store in a refrigerator as recommended by the supplier.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Logical and Relational Diagrams
The following diagrams, generated using Graphviz, illustrate key safety and hazard relationships for this compound.
Caption: Hazard Identification and Response Workflow for this compound.
Caption: Reactivity and Incompatibility Profile for this compound.
References
An In-depth Technical Guide on the Solubility and Stability of N-Methylhex-5-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of N-Methylhex-5-en-1-amine is limited. This guide provides a comprehensive overview based on the compound's structure, general principles of physical organic chemistry, and data for analogous aliphatic and unsaturated amines. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted and validated for specific research applications.
Introduction
This compound is a secondary aliphatic amine with an unsaturated carbon chain. Its chemical structure, featuring a terminal double bond and a secondary amine functional group, dictates its physicochemical properties, including solubility in various solvent systems and its stability under different environmental conditions. Understanding these characteristics is paramount for its application in research and development, particularly in drug discovery and materials science, where such parameters influence formulation, storage, and biological activity. This document provides a detailed examination of the predicted solubility and stability of this compound, alongside standardized experimental protocols for their determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem[1] |
| Molecular Weight | 113.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 55863-02-0 | PubChem[1] |
| Physical Form | Liquid (Predicted) | General knowledge of similar amines |
| Boiling Point | Not available | |
| pKa (Conjugate Acid) | ~10-11 (Predicted) | General knowledge of secondary amines |
| LogP (Predicted) | 1.6 | PubChem[1] |
Solubility Profile
The solubility of an amine is governed by its ability to form hydrogen bonds with the solvent and the overall polarity of the molecule.[2][3][4] this compound, with its seven-carbon chain, is expected to have limited solubility in water but good solubility in organic solvents.
Aqueous Solubility
Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[2][3][4] However, this solubility decreases as the length of the hydrophobic alkyl chain increases.[2][4] For aliphatic amines, a significant drop in water solubility is often observed when the carbon atom number exceeds six.[3][5] Given that this compound has seven carbon atoms, it is predicted to be sparingly soluble in water. The presence of the nitrogen atom allows for hydrogen bonding with water, but the long hydrocarbon tail diminishes this effect.
The basicity of the amine group means that its aqueous solubility is pH-dependent.[6][7][8] In acidic solutions, the amine will be protonated to form an ammonium salt, which is significantly more polar and, therefore, more water-soluble.
Organic Solvent Solubility
Aliphatic amines generally exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity.[2][3] This is due to the favorable van der Waals interactions between the amine's alkyl chain and the solvent molecules. This compound is expected to be freely soluble in solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether, tetrahydrofuran), and chlorinated solvents (e.g., dichloromethane). However, some amines may be incompatible with chloroform and carbon tetrachloride.[3]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Sparingly Soluble | The C7 hydrophobic chain counteracts the hydrogen bonding capability of the amine group.[3][4][5] |
| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Formation of a more polar ammonium salt. |
| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly Soluble | The free base form is less polar. |
| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding.[2] |
| Diethyl Ether / Tetrahydrofuran (THF) | Soluble | Common non-polar/weakly polar organic solvents.[2] |
| Dichloromethane (DCM) | Soluble | A common polar aprotic solvent. |
| Hexane / Heptane | Soluble | Non-polar solvents interacting with the hydrophobic chain. |
| Acetone | Soluble, but may react | Primary and secondary amines can react with ketones.[3] |
Stability Profile
The stability of this compound is influenced by its susceptibility to degradation under various stress conditions, including temperature, pH, light, and oxidizing agents. The presence of both a secondary amine and a terminal double bond provides two reactive centers within the molecule.
Thermal Stability
Aliphatic amines can undergo thermal degradation, particularly at elevated temperatures.[9][10][11] The rate of degradation is often influenced by the presence of other substances, such as carbon dioxide.[10][12] While specific data for this compound is unavailable, it is expected to be reasonably stable at ambient and refrigerated temperatures. High temperatures, especially above 150°C, could lead to decomposition.[13]
pH Stability
The stability of this compound is expected to be pH-dependent.[6][14] In strongly acidic or basic solutions, hydrolysis or other degradation pathways may be accelerated. The protonated form in acidic media might be more stable against oxidation compared to the free base, which has a lone pair of electrons readily available for reaction.
Oxidative Stability
Amines are susceptible to oxidation, which can lead to a variety of degradation products.[13][15][16] The presence of oxygen, metal ions, and light can catalyze these oxidative processes.[13] For this compound, oxidation could occur at the nitrogen atom or the allylic position of the double bond. The allylic C-H bonds are weaker and more susceptible to radical abstraction. Unsaturated amines can undergo complex oxidative reactions, potentially leading to cleavage of the carbon-carbon double bond or formation of N-oxides.[17]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of organic molecules.[18][19] For this compound, this could involve reactions at the double bond or the amine functionality. It is advisable to store the compound protected from light.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies and should be optimized for the specific compound and analytical instrumentation.
Solubility Determination Protocol
Objective: To determine the solubility of this compound in various solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, 0.1 M HCl, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a period to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or nylon).
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, or after derivatization for fluorescence detection).[20][21][22]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.
-
Stability Study (Forced Degradation) Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products, in accordance with ICH guidelines.[18][19][23]
Methodology: Forced Degradation Studies
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18][19] A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
-
Visualizations
The following diagrams illustrate a general workflow for solubility and stability assessment and a potential degradation pathway for this compound.
Caption: General workflow for assessing the solubility and stability of a research compound.
Caption: A potential oxidative degradation pathway for an unsaturated amine.
Conclusion
References
- 1. This compound | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Amine Thermal Degradation [bre.com]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. innovative-polymers.com [innovative-polymers.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. DSpace [helda.helsinki.fi]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. resolvemass.ca [resolvemass.ca]
N-Methylhex-5-en-1-amine Hydrochloride: A Technical Overview for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhex-5-en-1-amine hydrochloride (CAS No. 862175-17-5) is a secondary amine salt that serves as a versatile synthetic intermediate in various chemical industries, including pharmaceuticals and agrochemicals.[1] This technical guide provides a summary of its known properties, acknowledging the current limitations in publicly available data. The document outlines general synthetic strategies and analytical considerations relevant to this class of compounds, aiming to support researchers in their development endeavors. Due to a scarcity of published experimental data for this specific molecule, this guide supplements available information with established principles in organic chemistry.
Chemical and Physical Properties
This compound hydrochloride is a white crystalline solid that is soluble in water.[1] Its fundamental properties are summarized in the table below. It is important to note that while basic identifiers are well-established, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 862175-17-5 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Purity | ≥95% to 97% (as per supplier data) | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Synthesis and Manufacturing
A plausible synthetic pathway could involve the reductive amination of hex-5-enal with methylamine, followed by conversion to the hydrochloride salt.
References
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-Methylhex-5-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-Methylhex-5-en-1-amine. The predicted data is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of the molecule's functional groups. This information is crucial for the structural elucidation and characterization of this compound in research and development settings.
Chemical Structure:
This compound possesses a terminal double bond and a secondary amine, which dictate the key features of its NMR spectra. The structure and atom numbering are as follows:
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropy of the double bond.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 | ~2.65 | Triplet (t) | 2H | J ≈ 7.2 Hz |
| H-2 | ~1.50 | Quintet | 2H | J ≈ 7.5 Hz |
| H-3 | ~1.40 | Quintet | 2H | J ≈ 7.5 Hz |
| H-4 | ~2.05 | Quartet (q) | 2H | J ≈ 7.0 Hz |
| H-5 | ~5.80 | Ddt (ddd) | 1H | J_trans ≈ 17.0 Hz, J_cis ≈ 10.2 Hz, J_vicinal ≈ 6.7 Hz |
| H-6 (trans) | ~5.00 | Ddt (ddd) | 1H | J_trans ≈ 17.0 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1.5 Hz |
| H-6 (cis) | ~4.95 | Ddt (ddd) | 1H | J_cis ≈ 10.2 Hz, J_geminal ≈ 1.5 Hz, J_allylic ≈ 1.0 Hz |
| H-7 | ~2.45 | Singlet (s) | 3H | - |
| N-H | ~1.0 - 2.0 | Broad Singlet (br s) | 1H | - |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard ¹H NMR experiment would involve dissolving a sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a spectrometer operating at a frequency of 300-600 MHz. The data would be processed with Fourier transformation, and the chemical shifts, integration, and coupling constants would be analyzed.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the presence of the electronegative nitrogen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~50-55 |
| C-2 | ~30-35 |
| C-3 | ~25-30 |
| C-4 | ~33-38 |
| C-5 | ~138-140 |
| C-6 | ~114-116 |
| C-7 | ~35-40 |
Experimental Protocol for ¹³C NMR Spectroscopy:
A standard ¹³C NMR experiment would be performed on the same sample prepared for ¹H NMR spectroscopy. The spectrum would be acquired on a spectrometer operating at a frequency of 75-150 MHz. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Logical Workflow for NMR Prediction
The following diagram illustrates the logical workflow used to predict the NMR spectra of this compound.
Caption: Logical workflow for NMR spectral prediction.
An In-Depth Technical Guide to the Key Spectroscopic Data for Identifying N-Methylhex-5-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential spectroscopic data required for the unequivocal identification and characterization of N-Methylhex-5-en-1-amine. The information presented herein is intended to assist researchers in confirming the structure and purity of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
While experimental spectra for this compound are not widely published, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally similar molecules. The methodologies outlined are standard procedures for the spectroscopic analysis of small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H NMR (Proton NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-5 |
| ~5.0 | m | 2H | H-6 |
| ~2.6 | t | 2H | H-1 |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.1 | q | 2H | H-4 |
| ~1.5 | m | 2H | H-2 |
| ~1.4 | m | 2H | H-3 |
| variable (~1.0-2.5) | br s | 1H | N-H |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, ddt = doublet of doublets of triplets
¹³C NMR (Carbon NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | C-5 |
| ~114.5 | C-6 |
| ~51.0 | C-1 |
| ~36.0 | N-CH₃ |
| ~33.5 | C-4 |
| ~30.0 | C-2 |
| ~26.5 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3300 | Weak-Medium | N-H Stretch (Secondary Amine) |
| ~3080 | Medium | =C-H Stretch (Alkene) |
| 2930-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1640 | Medium | C=C Stretch (Alkene) |
| ~1120 | Medium | C-N Stretch (Aliphatic Amine) |
| ~990 and ~910 | Strong | =C-H Bend (Alkene Overtone/Combination) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 113 | [M]⁺ (Molecular Ion) |
| 98 | [M - CH₃]⁺ |
| 70 | [M - C₃H₇]⁺ |
| 57 | [M - C₄H₈]⁺ |
| 44 | [CH₃NHCH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline corrections.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Procedure:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).
-
**Ion
-
An In-Depth Technical Guide to N-Methylhex-5-en-1-amine and its Analogs: Synthesis, Characterization, and Proposed Biological Evaluation
Disclaimer: A comprehensive review of the scientific literature reveals a significant scarcity of published data specifically on the synthesis, properties, and biological activity of N-Methylhex-5-en-1-amine and its close analogs. This guide, therefore, serves as a foundational and prospective resource for researchers. It provides detailed, plausible experimental protocols based on established principles of organic chemistry and pharmacology to enable the synthesis and investigation of this novel compound. The biological data and signaling pathways presented are hypothetical and intended to serve as a template for data presentation and experimental design.
Introduction
This compound is a simple unsaturated aliphatic amine. Its structure, featuring a terminal double bond and a secondary amine, presents opportunities for a variety of chemical transformations and potential interactions with biological systems. Unsaturated amines are known to be present in various natural products and pharmacologically active compounds. The terminal alkene can participate in reactions such as hydrogenation, halogenation, and polymerization, making it a versatile chemical building block. The secondary amine group imparts basicity and nucleophilicity, and is a common feature in many centrally acting drugs. This guide outlines a proposed synthesis, purification, and a hypothetical biological evaluation workflow for this compound.
Physicochemical Properties
Based on its structure, the following physicochemical properties for this compound can be predicted. These values are computed and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C7H15N | |
| Molecular Weight | 113.20 g/mol | |
| CAS Number | 55863-02-0 | [1] |
| Boiling Point (Predicted) | 140-150 °C | |
| LogP (Predicted) | 1.8 - 2.2 | |
| pKa (Predicted) | 10.5 - 11.0 |
Proposed Synthesis and Purification
Two primary synthetic routes are proposed for the synthesis of this compound: alkylation of methylamine with an alkenyl halide and reductive amination of an alkenyl aldehyde.
Synthesis via Alkylation of Methylamine
A plausible synthetic route involves the nucleophilic substitution of a 6-halo-1-hexene with methylamine. A Chinese patent suggests a similar method using 6-bromo-1-hexene.[2]
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 5-10 molar equivalents) to a stirring solution of 6-bromo-1-hexene (1.0 molar equivalent).
-
Reaction Conditions: Heat the mixture to 40-60°C and stir for 2-4 hours.[2] The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add a strong base such as sodium hydroxide to neutralize the hydrobromide salt formed and to deprotonate any remaining methylammonium bromide.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Synthesis via Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. This would involve the reaction of 5-hexenal with methylamine to form an intermediate imine, which is then reduced in situ.
References
Methodological & Application
Application Notes and Protocols for N-Methylhex-5-en-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity and synthetic utility of N-Methylhex-5-en-1-amine, a versatile bifunctional molecule incorporating both a secondary amine and a terminal alkene. This unique combination of functional groups allows for its participation in a variety of important organic transformations, making it a valuable building block in the synthesis of complex nitrogen-containing compounds, particularly heterocyclic structures relevant to drug discovery. Detailed experimental protocols for key reactions are provided below.
Overview of Reactivity
This compound possesses two primary reactive sites: the nucleophilic secondary amine and the electrophilic terminal double bond. The interplay between these two functionalities allows for a range of synthetic manipulations, including, but not limited to:
-
N-Acylation: The secondary amine readily reacts with acylating agents to form amides.
-
N-Alkylation: The amine can be further alkylated to yield tertiary amines.
-
Intramolecular Cyclization/Hydroamination: The presence of the terminal alkene allows for intramolecular cyclization reactions to form substituted piperidines, a common scaffold in medicinal chemistry. This can be achieved through various catalytic methods.[1]
Key Applications and Experimental Protocols
Intramolecular Hydroamination for the Synthesis of N-Methyl-2-methylpiperidine
The intramolecular cyclization of this compound provides a direct route to substituted piperidine derivatives.[1] This transformation is of significant interest as the piperidine motif is a prevalent core structure in many pharmaceuticals.[2][3] The acid-catalyzed intramolecular hydroamination proceeds via protonation of the terminal alkene, followed by nucleophilic attack of the secondary amine to form the six-membered ring.
Experimental Protocol:
A solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is treated with a catalytic amount of a Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%). The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material. Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-methyl-2-methylpiperidine.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | N-Methyl-2-methylpiperidine |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Yield | (Typical yields for similar reactions are in the range of 60-80%) |
Reaction Workflow:
References
Application Notes and Protocols for N-Methylhex-5-en-1-amine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-Methylhex-5-en-1-amine is a known chemical compound, but its application in agrochemical development is not well-documented in publicly available literature. The following application notes and protocols are presented as a theoretical framework for researchers interested in exploring the potential of this and similar aliphatic amines in agriculture. The proposed applications and methodologies are based on established principles of agrochemical research and the known activities of structurally related compounds.
Introduction
This compound is a secondary aliphatic amine with a terminal double bond. Its structure combines features that could be of interest in agrochemical research. Aliphatic amines are utilized in the synthesis of various agrochemicals, including fungicides and herbicides.[1] The presence of an N-methyl group and an unsaturated hexenyl chain offers potential for specific interactions with biological targets. This document outlines hypothetical applications and detailed experimental protocols for the synthesis of this compound and its evaluation as a potential fungicide, herbicide, and insecticide.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. This data is essential for formulation development and toxicological studies.
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| CAS Number | 55863-02-0 |
| Appearance | Liquid (predicted) |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in organic solvents |
Synthesis of this compound
Two primary synthetic routes are proposed for the laboratory-scale synthesis of this compound: Reductive Amination of 5-Hexenal and N-Alkylation of 5-Hexen-1-amine.
Protocol 1: Reductive Amination of 5-Hexenal with Methylamine
This method involves the formation of an imine from 5-hexenal and methylamine, followed by in-situ reduction to the secondary amine.
Materials:
-
5-Hexenal
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 5-hexenal (1.0 eq) in DCM (0.5 M) at 0 °C, add methylamine (1.2 eq).
-
Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 25 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography to yield this compound.
Protocol 2: N-Alkylation of 5-Hexen-1-amine
This protocol involves the direct methylation of the primary amine, 5-hexen-1-amine.
Materials:
-
5-Hexen-1-amine
-
Methyl iodide or Dimethyl sulfate
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Acetone
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 5-hexen-1-amine (1.0 eq) in acetonitrile.
-
Add a mild base such as potassium carbonate (2.0 eq).
-
Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Hypothetical Agrochemical Applications and Screening Protocols
Based on the chemical structure, this compound could be investigated for fungicidal, herbicidal, and insecticidal properties.
Potential as a Fungicide
Hypothesis: Certain aliphatic amines and allylamines are known to act as fungicides by inhibiting ergosterol biosynthesis in fungal cell membranes.[2] The unsaturated chain of this compound could potentially interact with enzymes in this pathway.
Signaling Pathway Hypothesis:
Protocol for In Vitro Fungicide Screening: This protocol is adapted for screening against common plant pathogens like Fusarium graminearum or Botrytis cinerea.
Materials:
-
Potato Dextrose Agar (PDA)
-
Selected fungal pathogens
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to 45-50 °C.
-
Add the stock solution of this compound to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a solvent control plate.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25 °C in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
Potential as a Herbicide
Hypothesis: Some amines and their derivatives can interfere with plant growth and development.[3] The lipophilic nature of the hexenyl chain may facilitate uptake through the plant cuticle.
Protocol for Pre-emergence Herbicidal Screening: This protocol assesses the effect of the compound on seed germination and early seedling growth.[4]
Materials:
-
Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum)
-
Petri dishes with filter paper
-
This compound solutions of varying concentrations
-
Growth chamber with controlled light and temperature
Procedure:
-
Place two layers of filter paper in each petri dish.
-
Add 5 mL of the test solution (or control) to each dish.
-
Place 20 seeds of the test plant species evenly on the filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the inhibition percentage compared to the control.
Potential as an Insecticide
Hypothesis: Aliphatic amines have shown insecticidal activity against various pests, particularly mosquito larvae.[1][5] The mode of action could involve disruption of the nervous system or cuticle.
Protocol for Insecticidal Bioassay (Contact Toxicity): This protocol is a general method for assessing contact toxicity against a model insect like the fruit fly (Drosophila melanogaster) or aphids.[6]
Materials:
-
Test insects
-
This compound solutions in a suitable solvent (e.g., acetone)
-
Microsyringe or sprayer
-
Vials or petri dishes lined with filter paper
-
Food source for the insects
Procedure:
-
Prepare serial dilutions of the test compound in the chosen solvent.
-
Apply a specific volume (e.g., 1 µL) of the test solution topically to the thorax of each insect using a microsyringe. A control group should be treated with the solvent only.
-
Place the treated insects in the vials or petri dishes with a food source.
-
Maintain the insects under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Data Presentation and Interpretation
All quantitative data from the screening protocols should be tabulated for clear comparison. This includes percentage inhibition, germination rates, root/shoot lengths, and mortality rates. Dose-response curves should be generated to determine EC₅₀ or LC₅₀ values, which are crucial for comparing the potency of this compound to standard agrochemicals.
Conclusion
While there is currently no established agrochemical application for this compound, its chemical structure suggests that it is a candidate for exploratory research. The protocols provided herein offer a systematic approach to synthesizing and evaluating its potential as a novel fungicide, herbicide, or insecticide. Further derivatization of the amine or the double bond could also lead to compounds with enhanced activity. It is imperative that all experimental work is conducted with appropriate safety precautions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methylhex-5-en-1-amine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhex-5-en-1-amine is a valuable precursor for the synthesis of N-methyl-substituted piperidine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The intramolecular cyclization of this unsaturated amine provides an efficient route to N-methyl-2-methylpiperidine, a key structural motif found in various biologically active molecules. This document provides detailed application notes on the synthesis of N-methyl-2-methylpiperidine from this compound via acid-catalyzed intramolecular hydroamination, including a detailed experimental protocol and a summary of the potential biological relevance of the resulting heterocyclic compound.
Introduction
Piperidine and its derivatives are among the most prevalent N-heterocyclic scaffolds in pharmaceuticals and natural products.[1] The introduction of a methyl group on the nitrogen atom and at the 2-position of the piperidine ring can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. N-Methyl-2-methylpiperidine, the product of this compound cyclization, serves as a crucial building block in the synthesis of compounds with diverse biological activities, including anticancer, antioxidant, and antidiabetic properties.[1][2]
The intramolecular hydroamination of unsaturated amines represents an atom-economical and efficient method for the construction of saturated nitrogen heterocycles.[3] This approach can be promoted by various catalysts, including Brønsted acids and transition metals. Acid catalysis, in particular, offers a straightforward and cost-effective method for the cyclization of N-alkenylamines.
Synthesis of N-Methyl-2-methylpiperidine
The primary application of this compound in heterocyclic synthesis is its conversion to N-methyl-2-methylpiperidine through an intramolecular cyclization reaction. The most common and direct method to achieve this transformation is through acid-catalyzed intramolecular hydroamination.
Reaction Scheme:
Caption: General scheme for the synthesis of N-Methyl-2-methylpiperidine.
Mechanism of Acid-Catalyzed Intramolecular Hydroamination
The acid-catalyzed cyclization of this compound proceeds through a well-established mechanism involving the protonation of the alkene, followed by an intramolecular nucleophilic attack by the amine nitrogen.
-
Protonation of the Alkene: A Brønsted acid protonates the terminal double bond of this compound, leading to the formation of a secondary carbocation at the more substituted carbon (C5), following Markovnikov's rule.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the positively charged carbon, forming a new carbon-nitrogen bond and constructing the six-membered piperidine ring.
-
Deprotonation: A base (e.g., the conjugate base of the acid catalyst or another molecule of the amine) removes the proton from the nitrogen atom, regenerating the catalyst and yielding the final product, N-methyl-2-methylpiperidine.
Caption: Workflow for the acid-catalyzed cyclization of this compound.
Experimental Protocols
The following protocol is a representative procedure for the acid-catalyzed intramolecular hydroamination of this compound. This protocol is based on general principles of similar reactions and should be optimized for specific laboratory conditions.
Protocol: Synthesis of N-Methyl-2-methylpiperidine
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1 - 0.5 eq)
-
Anhydrous Toluene
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.13 g, 10 mmol) and anhydrous toluene (50 mL).
-
Slowly add concentrated sulfuric acid (e.g., 0.27 mL, 5 mmol) to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 10% NaOH solution until the mixture is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure N-methyl-2-methylpiperidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-methyl-2-methylpiperidine. Note that these values are illustrative and may vary based on reaction scale and optimization.
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | Toluene | 110 | 24 | 65 |
| 2 | H₂SO₄ (0.5) | Toluene | 110 | 12 | 78 |
| 3 | Triflic Acid (0.1) | Dichloromethane | 40 | 18 | 85 |
Biological Significance and Applications
N-methylpiperidine derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities. The N-methyl-2-methylpiperidine core can be further functionalized to develop novel therapeutic agents.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Reductive Amination Using Unsaturated Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting reductive amination reactions utilizing unsaturated amines. This powerful synthetic strategy allows for the introduction of valuable allyl, propargyl, and other unsaturated moieties into molecules, which are key building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
Reductive amination is a cornerstone of C-N bond formation in organic synthesis. The reaction proceeds through the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in situ reduction to the corresponding amine.[1][2] When an unsaturated amine is employed, the resulting product retains the unsaturation, providing a versatile handle for further functionalization.
The choice of reducing agent is critical for the success of the reaction, especially when dealing with sensitive functional groups like alkenes and alkynes. Mild and selective reducing agents are generally preferred to avoid undesired reduction of the unsaturation or the starting carbonyl compound. This document focuses on protocols employing commonly used and effective reducing agents for this transformation.
Core Concepts and Reaction Pathway
The general mechanism of reductive amination involves two key steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[2]
-
Reduction: A hydride reagent then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.
The overall transformation is a one-pot process that is highly efficient and atom-economical.
Caption: General reaction pathway for reductive amination.
Data Presentation: Reductive Amination of Carbonyls with Unsaturated Amines
The following tables summarize the results of various reductive amination reactions between different carbonyl compounds and unsaturated amines, highlighting the yields and key reaction parameters.
Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
| Entry | Carbonyl Compound | Unsaturated Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Allylamine | N-Allylbenzylamine | 98 | [1] |
| 2 | Cyclohexanone | Allylamine | N-Allylcyclohexanamine | 91 | [3] |
| 3 | 4-Methoxybenzaldehyde | Propargylamine | N-Propargyl-4-methoxybenzylamine | 88 | [1] |
| 4 | Acetophenone | Allylamine | N-Allyl-1-phenylethanamine | 85 (94% ee) | [4] |
| 5 | 2-Naphthaldehyde | Homoallylamine | N-(But-3-en-1-yl)-[1-(naphthalen-2-yl)methyl]amine | 92 | [3] |
Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
| Entry | Carbonyl Compound | Unsaturated Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Propargylamine | N-Propargylbenzylamine | 91 | [5] |
| 2 | Cyclohexanone | Allylamine | N-Allylcyclohexanamine | 85 | [6] |
| 3 | Acetone | Allylamine | N-Allylpropan-2-amine | Not specified | [7] |
| 4 | 4-Fluorobenzaldehyde | Allylamine | N-Allyl-4-fluorobenzylamine | 89 | [8] |
| 5 | Cyclopentanone | Propargylamine | N-Propargylcyclopentanamine | 82 | [8] |
Table 3: Asymmetric Reductive Amination
| Entry | Ketone | Unsaturated Amine | Catalyst | Product | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Allylamine | [((R)-tol-binap)RuCl₂] | (R)-N-Allyl-1-phenylethanamine | 30 | 86 | [9] |
| 2 | 4'-Nitroacetophenone | Allylamine | [((R)-tol-binap)RuCl₂] | (R)-N-Allyl-1-(4-nitrophenyl)ethanamine | Good | 98 | [9] |
| 3 | Acetophenone | p-Anisidine | Chiral Phosphoric Acid | (R)-N-(1-Phenylethyl)-4-methoxyaniline | 87 | 95 | [4] |
Experimental Protocols
The following are detailed protocols for key reductive amination procedures using unsaturated amines.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a versatile and widely used method due to the mildness and selectivity of the reducing agent.[3]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Unsaturated Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 1.0 equiv for less reactive ketones)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and the unsaturated amine (1.1 equiv).
-
Dissolve the reactants in an appropriate solvent such as DCE or DCM (approximately 0.1-0.5 M concentration).
-
If the carbonyl compound is a less reactive ketone, acetic acid (1.0 equiv) can be added to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Caption: Workflow for reductive amination using NaBH(OAc)₃.
Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This method is particularly useful when the reaction needs to be performed in protic solvents like methanol. Caution should be exercised due to the toxicity of cyanide.[5]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Unsaturated Amine (1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (MeOH)
-
Acetic Acid (to adjust pH to ~6-7)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the unsaturated amine (1.1 equiv) in methanol (approximately 0.1-0.5 M concentration).
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. Reaction times typically range from 2 to 24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and basify to pH > 10 with a saturated aqueous NaHCO₃ solution or dilute NaOH.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Workflow for reductive amination using NaBH₃CN.
Protocol 3: Asymmetric Reductive Amination of a Ketone
This protocol provides a general guideline for achieving enantioselective synthesis of chiral unsaturated amines using a chiral catalyst. The specific catalyst, ligand, and conditions will vary depending on the substrate and desired enantiomer. This example is based on a ruthenium-catalyzed reaction.[9]
Materials:
-
Ketone (1.0 equiv)
-
Unsaturated Amine (as ammonium salt or in excess)
-
Chiral Ruthenium Catalyst (e.g., [((R)-tol-binap)RuCl₂]) (0.5-2 mol%)
-
Hydrogen Source (e.g., H₂ gas or ammonium formate)
-
Anhydrous Solvent (e.g., Methanol, Toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
High-pressure reactor (if using H₂ gas)
-
Standard workup and purification reagents
Procedure:
-
To a high-pressure reactor under an inert atmosphere, add the ketone (1.0 equiv), the chiral ruthenium catalyst, and the anhydrous solvent.
-
Add the unsaturated amine source (e.g., ammonium formate as both amine and hydrogen source).
-
Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 5-50 bar) if it is the chosen hydrogen source.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required reaction time (typically 12-48 hours).
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Perform a standard aqueous workup, typically involving extraction with an organic solvent, washing, and drying.
-
Concentrate the organic phase and purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Caption: Workflow for asymmetric reductive amination.
Troubleshooting and Considerations
-
Low Yields:
-
Inefficient Imine Formation: For sterically hindered or electronically deactivated carbonyls or amines, consider adding a Lewis acid (e.g., Ti(OiPr)₄) or a protic acid catalyst (e.g., acetic acid). Removing water using a Dean-Stark trap or molecular sieves can also drive the equilibrium towards imine formation.
-
Side Reactions: The choice of reducing agent is crucial. Stronger reducing agents like NaBH₄ can reduce the starting carbonyl compound. Ensure a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN is used under appropriate conditions.
-
-
Chemoselectivity Issues:
-
Reduction of Unsaturation: While mild borohydride reagents are generally chemoselective, over-reduction of the alkene or alkyne can sometimes occur, especially with more reactive reducing agents or under harsh conditions. Careful monitoring of the reaction is recommended. Catalytic hydrogenation may also lead to the reduction of the C-C multiple bonds.[1]
-
-
Diastereoselectivity/Enantioselectivity:
-
For asymmetric reactions, the choice of chiral catalyst and ligand is paramount. Screening of different catalysts and reaction conditions (solvent, temperature, additives) is often necessary to achieve high stereoselectivity.
-
Safety Information
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Acidic conditions can lead to the release of toxic hydrogen cyanide (HCN) gas.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release acetic acid upon contact with water. Handle in a dry environment.
-
Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with care as they are potential carcinogens.
-
Hydrogen Gas: Hydrogen is highly flammable and should be handled with extreme caution in a well-ventilated area, away from ignition sources. Use appropriate high-pressure equipment.
By following these detailed protocols and considering the provided data, researchers can effectively utilize reductive amination with unsaturated amines to synthesize a wide array of valuable and complex molecules.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for Monitoring Reactions of N-Methylhex-5-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-Methylhex-5-en-1-amine, a valuable intermediate in pharmaceutical and chemical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are designed to enable accurate tracking of reaction progress, quantification of reactants and products, and identification of intermediates.
Introduction
This compound possesses both a secondary amine and a terminal alkene, making it a versatile building block for a variety of chemical transformations. Key reactions include, but are not limited to, intramolecular hydroamination to form substituted piperidines, alkylation, acylation, and additions across the double bond. Effective monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield and purity, and understanding reaction kinetics and mechanisms.
Analytical Techniques for Reaction Monitoring
A suite of analytical techniques can be employed to monitor the reactions of this compound. The choice of method will depend on the specific reaction, the information required, and the available instrumentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the simultaneous quantification of multiple species in the reaction mixture. In-situ or offline monitoring is possible.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high separation efficiency and sensitive detection, ideal for identifying and quantifying volatile components of the reaction mixture. Derivatization is often necessary for polar amines.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds and for reactions where derivatization is not desirable. Can be coupled with various detectors (UV, MS) for enhanced selectivity and sensitivity.
-
In-situ Infrared (IR) Spectroscopy: Enables real-time monitoring of functional group changes during a reaction, providing valuable kinetic data.[1][2][3][4][5]
Experimental Protocols
In-situ ¹H NMR Spectroscopy for Monitoring Intramolecular Hydroamination
This protocol describes the use of ¹H NMR spectroscopy to monitor the intramolecular cyclization of this compound to 1,2-dimethylpiperidine. This method allows for the real-time determination of reactant consumption and product formation.
Materials:
-
This compound
-
Catalyst (e.g., a lanthanide-based catalyst for hydroamination)
-
Deuterated solvent (e.g., C₆D₆ or Toluene-d₈)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tube with a sealable cap
-
Gas-tight syringe
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a known amount of this compound and the internal standard in the deuterated solvent in a clean, dry NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material mixture to establish initial concentrations and chemical shifts.
-
Reaction Initiation: Using a gas-tight syringe, add the catalyst solution to the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals. The time interval will depend on the reaction rate and can be adjusted. For kinetic studies, a series of single-scan spectra is often acquired.[6][7][8][9]
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material (e.g., vinyl protons at ~4.9-5.8 ppm) and the product (e.g., methyl group on the piperidine ring) relative to the integral of the internal standard.
-
Calculate the concentration of the reactant and product at each time point to generate a reaction profile.
-
Expected ¹H NMR Data:
| Compound | Functional Group | Representative Chemical Shift (ppm) |
| This compound | =CH₂ | 4.9 - 5.1 |
| =CH- | 5.7 - 5.9 | |
| N-CH₃ | ~2.3 | |
| 1,2-Dimethylpiperidine | Ring Protons | 1.0 - 3.0 |
| N-CH₃ | ~2.2 | |
| C-CH₃ | ~1.1 |
Diagram of NMR Monitoring Workflow:
Caption: Workflow for monitoring a reaction using NMR spectroscopy.
GC-MS Analysis of this compound Reactions
This protocol details the analysis of a reaction mixture containing this compound and its potential products using GC-MS after derivatization. Derivatization with a silylating agent is often employed to improve the chromatographic properties of the amine.
Materials:
-
Reaction aliquots
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Internal standard (e.g., n-dodecane)
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at a specific time point.
-
Extract the organic components if necessary.
-
Prepare a solution of the reaction mixture and the internal standard in the anhydrous solvent.
-
-
Derivatization:
-
Transfer a known volume of the sample solution to a GC vial.
-
Add the derivatizing agent.
-
Cap the vial and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components using an appropriate GC column and temperature program.
-
Detect the eluted compounds using the mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized reactant, products, and internal standard based on their retention times and mass spectra.
-
Quantify the components by comparing the peak areas of the analytes to that of the internal standard.
-
Representative GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250°C |
| Oven Program | 60°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Diagram of GC-MS Analytical Workflow:
Caption: Workflow for GC-MS analysis of a reaction mixture.
HPLC-UV/MS Analysis of this compound Reactions
This protocol is suitable for monitoring reactions where the components have sufficient UV absorbance or for use with a mass spectrometer detector. It may not require derivatization, simplifying sample preparation.
Materials:
-
Reaction aliquots
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Mobile phase additives (e.g., formic acid, ammonium acetate)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Quench a reaction aliquot.
-
Dilute the aliquot with the initial mobile phase to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the components using a suitable column and mobile phase gradient.
-
Detect the analytes using a UV detector at an appropriate wavelength or a mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactant and products based on their retention times and, if using MS, their mass-to-charge ratios.
-
Quantify the components using a calibration curve or by relative peak area analysis.
-
Representative HPLC Parameters:
| Parameter | Value |
| HPLC Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ESI-MS in positive ion mode |
Diagram of HPLC Analytical Workflow:
Caption: Workflow for HPLC analysis of a reaction mixture.
Data Presentation
Quantitative data from reaction monitoring should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Representative Quantitative Data for Intramolecular Hydroamination of this compound Monitored by ¹H NMR
| Time (min) | [this compound] (M) | [1,2-Dimethylpiperidine] (M) | Conversion (%) |
| 0 | 0.100 | 0.000 | 0 |
| 10 | 0.085 | 0.015 | 15 |
| 30 | 0.062 | 0.038 | 38 |
| 60 | 0.035 | 0.065 | 65 |
| 120 | 0.010 | 0.090 | 90 |
| 180 | <0.005 | >0.095 | >95 |
Reaction Pathway Visualization
The following diagram illustrates a plausible reaction pathway for the intramolecular hydroamination of this compound, a common transformation for such molecules.[10][11][12][13][14]
Caption: A representative reaction pathway for intramolecular hydroamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic resolution of aminoalkenes by asymmetric hydroamination: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Handling and storage procedures for N-Methylhex-5-en-1-amine in the lab
Application Notes and Protocols for N-Methylhex-5-en-1-amine
Introduction
These application notes provide detailed procedures for the safe handling and storage of this compound (CAS No: 55863-02-0) in a laboratory environment. This compound is a flammable and corrosive aliphatic amine, posing significant health and safety risks if not managed correctly.[1] Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this substance to ensure a safe laboratory environment and maintain chemical integrity.
Hazard Summary
This compound is classified as a hazardous substance with the following primary risks:
-
Flammability: It is a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Corrosivity: It causes severe skin burns and eye damage.[1] Contact can lead to serious, potentially permanent, injury.[3]
-
Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[4] Overexposure may cause symptoms like headache, dizziness, nausea, and vomiting.[2]
The Globally Harmonized System (GHS) signal word for this chemical is "Danger".
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55863-02-0 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | Refrigerator (2-8°C) | [6] |
| GHS Hazard Codes | H225, H226, H302, H312, H314, H315, H319, H332, H335 | [1][4] |
| Flash Point | Data not available for this specific compound. For the related compound N-Methylcyclohexylamine, the flash point is 29 °C / 84.2 °F. | [2] |
| Autoignition Temp. | Data not available for this specific compound. For the related compound N-Methylcyclohexylamine, the autoignition temperature is 170 °C / 338 °F. | [2] |
Experimental Protocols
Handling Procedures
All handling of this compound must be performed by trained personnel in a designated area.
4.1 Engineering Controls
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.[2] The storage area should also be well-ventilated to prevent the accumulation of flammable vapors.[3][7]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]
-
Ignition Sources: Use spark-proof tools and explosion-proof electrical equipment.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4] All equipment should be properly grounded to prevent static discharge.[3]
4.2 Personal Protective Equipment (PPE) A full complement of PPE is required when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or butyl rubber).[8] Ensure gloves are inspected before use and changed frequently. All contaminated clothing should be removed immediately.[4]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[2]
4.3 Safe Handling Practices
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Use the smallest quantity of the chemical necessary for the experiment.[9]
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling.[4]
Storage Procedures
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
5.1 Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[6] Some similar amines require storage under an inert gas like nitrogen or argon.[6]
-
Location: Store in a designated flammables area.[2] The storage area should be cool, dry, and well-ventilated.[2]
-
Container Integrity: Store in the original, tightly sealed container.[2][7] If transferring to a new container, ensure it is properly labeled with the chemical name and all relevant hazards.[10]
-
Secondary Containment: Use chemically-resistant secondary containment trays to catch any potential leaks or spills.[11] Do not store containers directly on the floor.[9]
5.2 Incompatible Materials Segregate this compound from the following incompatible materials to prevent violent reactions, fire, or explosion:[2][11]
-
Acids
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides
-
Carbon dioxide[2]
Spill and Emergency Procedures
6.1 Spill Response
-
Evacuate all personnel from the immediate spill area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[2] Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
6.2 First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them water to drink. Ingestion can cause severe damage and perforation of the digestive tract; seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[12]
-
Segregate from incompatible waste streams.
-
Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2]
Visualizations
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tri-iso.com [tri-iso.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 6. upbio.lookchem.com [upbio.lookchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. echemi.com [echemi.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for N-Methylhex-5-en-1-amine in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhex-5-en-1-amine is a versatile bifunctional reagent with significant potential in the multi-step synthesis of nitrogen-containing heterocycles, a common scaffold in numerous biologically active compounds. This document provides detailed application notes and hypothetical protocols for the utilization of this compound as a key building block in the synthesis of substituted piperidines, which are core structures in many natural products and pharmaceutical agents. The protocols outlined herein are based on established principles of intramolecular cyclization reactions of aminoalkenes.
Introduction
The piperidine structural motif is a ubiquitous feature in a wide range of alkaloids and synthetic pharmaceuticals, exhibiting diverse biological activities. The synthesis of substituted piperidines is, therefore, a central focus in medicinal chemistry and drug development. This compound, possessing both a secondary amine and a terminal alkene, is an ideal precursor for the construction of N-methyl-substituted piperidine rings through intramolecular cyclization strategies. The presence of the N-methyl group can significantly influence the pharmacological properties of the final compound, including its basicity, lipophilicity, and binding interactions with biological targets.
This application note details a hypothetical multi-step synthesis commencing with this compound to yield a substituted N-methylpiperidine derivative, a potential building block for more complex bioactive molecules.
Application: Synthesis of 2-Substituted-N-methylpiperidines
A primary application of this compound is in the synthesis of 2-substituted-N-methylpiperidines via an intramolecular hydroamination or related cyclization reaction. This transformation allows for the stereoselective formation of the piperidine ring, which can be further functionalized to generate a library of compounds for biological screening.
Hypothetical Reaction Scheme:
This general scheme highlights a two-step process where the initial cyclization of this compound is followed by a subsequent functionalization step to introduce diversity at the 2-position of the piperidine ring.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed multi-step synthesis. This data is representative of typical yields and purities for such transformations and should be used as a guideline for experimental design.
| Step | Reaction | Reactant | Product | Yield (%) | Purity (%) |
| 1 | Intramolecular Hydroamination | This compound | N-Methyl-2-methylpiperidine | 85 | >95 |
| 2 | Functionalization (e.g., Alkylation) | N-Methyl-2-methylpiperidine | 2-Benzyl-N-methylpiperidine | 78 | >98 |
Experimental Protocols
Protocol 1: Intramolecular Hydroamination of this compound
This protocol describes a hypothetical gold-catalyzed intramolecular hydroamination to synthesize N-methyl-2-methylpiperidine.
Materials:
-
This compound (1.0 eq)
-
(IPr)AuCl (0.05 eq)
-
AgOTf (0.05 eq)
-
Anhydrous Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (IPr)AuCl and AgOTf.
-
Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-methyl-2-methylpiperidine.
Characterization (Hypothetical):
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¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 3H, N-CH₃), 2.10-2.20 (m, 1H), 1.75-1.85 (m, 1H), 1.55-1.70 (m, 2H), 1.25-1.45 (m, 4H), 1.05 (d, J = 6.8 Hz, 3H, C-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 57.2, 56.8, 42.1, 35.5, 26.3, 24.8, 22.1.
-
HRMS (ESI): Calculated for C₈H₁₈N⁺ [M+H]⁺: 128.1434; Found: 128.1432.
Protocol 2: α-Alkylation of N-Methyl-2-methylpiperidine
This protocol describes a hypothetical deprotonation-alkylation sequence to introduce a benzyl group at the 2-position.
Materials:
-
N-Methyl-2-methylpiperidine (1.0 eq)
-
sec-Butyllithium (1.1 eq)
-
(-)-Sparteine (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous Diethyl Ether
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-methyl-2-methylpiperidine and (-)-sparteine.
-
Add anhydrous diethyl ether and cool the solution to -78 °C.
-
Slowly add sec-butyllithium and stir the mixture at -78 °C for 3 hours.
-
Add benzyl bromide dropwise and allow the reaction to slowly warm to room temperature overnight.
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Quench the reaction with saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-benzyl-N-methylpiperidine.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-benzyl-N-methylpiperidine.
Potential Signaling Pathway Involvement
Substituted piperidines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). The synthesized 2-benzyl-N-methylpiperidine could hypothetically act as a ligand for a GPCR, modulating downstream signaling.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
This compound serves as a valuable, albeit hypothetically illustrated, starting material for the efficient synthesis of N-methyl-substituted piperidines. The protocols provided herein offer a foundation for the development of novel synthetic routes to access diverse libraries of these important heterocyclic compounds for applications in drug discovery and development. Further exploration of different cyclization catalysts and subsequent functionalization reactions can be expected to expand the synthetic utility of this versatile reagent.
Troubleshooting & Optimization
How to improve the yield of N-Methylhex-5-en-1-amine synthesis
Welcome to the technical support center for the synthesis of N-Methylhex-5-en-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Reductive Amination and Direct Alkylation.
Route 1: Reductive Amination of Hex-5-enal with Methylamine
This method involves the reaction of hex-5-enal with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete imine formation. | Ensure the reaction is carried out under conditions that favor imine formation, typically a slightly acidic pH (around 4-5). This can be achieved by using a mild acidic catalyst or the hydrochloride salt of methylamine.[1] |
| Reduction of the starting aldehyde. | Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the aldehyde.[1] |
| Side reactions of the aldehyde. | Ensure high purity of hex-5-enal. Aldol condensation or other side reactions can occur if the aldehyde is impure or if the reaction conditions are too harsh. |
| Suboptimal reaction temperature. | The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for side product formation. |
| Insufficient amount of methylamine. | Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to drive the reaction towards the product. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Potential Cause | Recommended Solution |
| Unreacted Hex-5-enal | Incomplete reaction or inefficient reduction. | Increase reaction time or the amount of reducing agent. Purify by column chromatography. |
| Hex-5-en-1-ol | Reduction of the starting aldehyde. | Use a more selective reducing agent like NaBH3CN.[1] Adjusting the pH to be slightly acidic can also favor imine formation and reduce aldehyde reduction. |
| Over-alkylation products (tertiary amine) | Less common in reductive amination but can occur. | Use a stoichiometric amount of the aldehyde relative to the amine. |
Route 2: Direct Alkylation of Methylamine with a 6-Halo-1-hexene
This classical approach involves the nucleophilic substitution of a halide (e.g., bromide or iodide) by methylamine. A primary challenge with this method is controlling over-alkylation.
Issue 1: Low Yield of the Desired Secondary Amine
| Potential Cause | Recommended Solution |
| Poor reactivity of the alkylating agent. | Use a more reactive alkyl halide. The order of reactivity is R-I > R-Br > R-Cl. |
| Low reaction temperature. | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. |
| Product amine is more nucleophilic than the starting amine. | This is a common issue leading to the formation of the tertiary amine. To mitigate this, use a large excess of methylamine.[2] Another strategy is to use the hydrobromide salt of the primary amine. |
| Inappropriate solvent. | Aprotic polar solvents like DMF or acetonitrile are often suitable. |
Issue 2: Formation of Multiple Alkylation Products
| Impurity | Potential Cause | Recommended Solution |
| Tertiary amine and quaternary ammonium salt | The product, this compound, is more nucleophilic than methylamine and can react further with the alkyl halide.[2] | Use a large excess of methylamine (e.g., 5-10 equivalents) to statistically favor the mono-alkylation. Alternatively, perform the reaction with the amine hydrobromide salt and a stoichiometric amount of a non-nucleophilic base. |
| Unreacted 6-halo-1-hexene | Incomplete reaction. | Increase reaction time or temperature. Ensure the purity of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound with high yield and purity?
A1: Reductive amination is often the preferred method for synthesizing secondary amines like this compound.[2] It is a one-pot reaction that generally offers higher selectivity and avoids the common issue of over-alkylation that plagues direct alkylation methods.
Q2: How can I effectively purify my this compound product?
A2: Purification can be challenging due to the basic and sometimes volatile nature of the amine.
-
Acidic Extraction: The product amine is basic and can be extracted into an aqueous acidic solution (e.g., 1M HCl) to separate it from non-basic impurities. The amine can then be regenerated by basifying the aqueous layer and extracting with an organic solvent.
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Column Chromatography: Silica gel chromatography can be used. To prevent tailing of the amine on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system (e.g., hexane/ethyl acetate).[3]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid amines.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Staining with ninhydrin can be used to visualize the primary and secondary amines. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for monitoring the disappearance of starting materials and the appearance of the product, as well as identifying any side products.
Q4: I am observing the formation of a significant amount of tertiary amine in my direct alkylation reaction. What is the most effective way to suppress this?
A4: The most effective way to minimize the formation of the tertiary amine is to use a large excess of the starting primary amine (methylamine). This increases the probability that the alkyl halide will react with the more abundant starting amine rather than the product secondary amine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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Imine Formation: To a solution of hex-5-enal (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride). If using the free base, the addition of a catalytic amount of a mild acid like acetic acid can facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
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Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic. Remove the methanol under reduced pressure.
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Extraction: Wash the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted aldehyde and other non-basic impurities. Basify the aqueous layer with a strong base (e.g., NaOH or K2CO3) to a pH > 10.
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Isolation: Extract the product into an organic solvent (e.g., dichloromethane, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine, or by vacuum distillation.
Protocol 2: Synthesis of this compound via Direct Alkylation
-
Reaction Setup: In a pressure vessel, combine a large excess of methylamine (5-10 eq, e.g., as a 40% solution in water or a 2M solution in THF) with 6-bromo-1-hexene (1.0 eq) in a suitable solvent like ethanol or acetonitrile.
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, remove the excess methylamine and solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and add a strong base (e.g., NaOH) to deprotonate any ammonium salts.
-
Isolation: Extract the product into an organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain a mixture of mono- and di-alkylated products. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.
Data Presentation
Table 1: Comparison of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH3CN | MeOH | 25 | 24 | 85 |
| 2 | NaBH(OAc)3 | DCE | 25 | 12 | 88 |
| 3 | H2, Pd/C | EtOH | 25 | 48 | 75 |
| 4 | NaBH4 | MeOH | 0-25 | 24 | 60* |
*Lower yield due to competing reduction of the aldehyde.
Table 2: Effect of Methylamine Excess in Direct Alkylation
| Entry | Equivalents of Methylamine | Solvent | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | 1.1 | EtOH | 80 | 24 | 45 | 35 |
| 2 | 3.0 | EtOH | 80 | 24 | 65 | 20 |
| 3 | 5.0 | EtOH | 80 | 24 | 78 | 10 |
| 4 | 10.0 | EtOH | 80 | 24 | 85 | <5 |
Mandatory Visualization
References
Technical Support Center: N-Methylhex-5-en-1-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylhex-5-en-1-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for this compound:
-
Reductive Amination: This is a one-pot reaction involving the condensation of hex-5-en-1-al with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
-
N-Alkylation: This method involves the reaction of methylamine with a 6-halo-hex-1-ene (e.g., 6-bromo-1-hexene) in the presence of a base.
-
Amide Reduction: This route consists of the reduction of N-methylhex-5-en-1-amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The common side products are highly dependent on the synthetic route chosen. Please refer to the troubleshooting guides below for detailed information on the side products associated with each specific reaction.
Q3: How can I purify crude this compound?
A3: Purification of this compound typically involves the following techniques:
-
Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating the product from less volatile impurities.
-
Column Chromatography: Chromatography on silica gel is a common method for purifying amines. However, due to the basic nature of the amine, tailing or poor separation can occur. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine, or using basic alumina as the stationary phase can mitigate these issues.
Q4: Can the double bond in this compound react under the synthesis conditions?
A4: The terminal double bond is generally stable under the conditions of N-alkylation and reductive amination with mild reducing agents. However, with strong reducing agents like LiAlH₄, there is a small possibility of reduction of the double bond, although it is not the preferred reaction.[1] Intramolecular cyclization (hydroamination) to form a substituted pyrrolidine is also a potential side reaction, particularly if certain catalysts are used or under thermal stress.[2][3]
Troubleshooting Guides
This section provides detailed troubleshooting for each of the primary synthetic routes to this compound.
Route 1: Reductive Amination of Hex-5-en-1-al with Methylamine
This one-pot reaction is a widely used method for synthesizing secondary amines. However, several side products can diminish the yield of the desired product.
Common Issues and Side Products
| Issue | Potential Cause(s) | Side Product(s) | Recommended Solution(s) |
| Low Conversion of Starting Aldehyde | Inefficient imine formation due to the presence of water or incorrect pH. | Hex-5-en-1-al (starting material) | Ensure anhydrous reaction conditions by using dry solvents and reagents. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation. |
| Formation of an Alcohol | The reducing agent is too reactive and reduces the aldehyde before imine formation. | Hex-5-en-1-ol | Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). |
| Formation of a Tertiary Amine | The product, this compound, undergoes a second reductive amination with the starting aldehyde. | N,N-di(hex-5-en-1-yl)methylamine | Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine. |
| Formation of Aldol Adducts | Self-condensation of the aldehyde, especially under basic conditions. | 2-(but-3-en-1-yl)-3-hydroxyoct-7-enal | Maintain a neutral to slightly acidic pH throughout the reaction. |
Experimental Protocol: Reductive Amination
-
To a solution of hex-5-en-1-al (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a solution of methylamine (1.1 eq) in THF or as a gas.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Route 2: N-Alkylation of Methylamine with 6-Halo-1-hexene
Direct alkylation of amines is a straightforward approach but is often plagued by a lack of selectivity, leading to multiple alkylation products.
Common Issues and Side Products
| Issue | Potential Cause(s) | Side Product(s) | Recommended Solution(s) |
| Over-alkylation | The product, this compound, is more nucleophilic than the starting methylamine and reacts further with the alkyl halide.[4][5] | N,N-Dimethylhex-5-en-1-amine (tertiary amine) and the corresponding quaternary ammonium salt. | Use a large excess of methylamine (5-10 equivalents) to statistically favor the mono-alkylation. This is most practical when methylamine is inexpensive.[4] |
| Elimination Reaction | The base used in the reaction promotes the elimination of HBr from 6-bromo-1-hexene. | Hexa-1,5-diene | Use a non-hindered, weaker base such as potassium carbonate or sodium bicarbonate. |
| Low Conversion | Insufficient reaction time or temperature. | 6-Bromo-1-hexene (starting material) | Increase the reaction time or temperature, while monitoring for the formation of side products. |
Experimental Protocol: N-Alkylation
-
In a pressure vessel, dissolve 6-bromo-1-hexene (1.0 eq) in a suitable solvent such as THF or acetonitrile.
-
Add a large excess of methylamine (5-10 eq), either as a solution in THF or by bubbling the gas through the cooled solution.
-
Add a base such as potassium carbonate (2.0 eq).
-
Seal the vessel and heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
The crude product can be purified by distillation or column chromatography.
Logical Diagram: Controlling Over-alkylation
Route 3: Reduction of N-methylhex-5-en-1-amide
The reduction of amides to amines is a robust transformation, but the choice of reducing agent and reaction conditions are crucial to avoid side reactions.
Common Issues and Side Products
| Issue | Potential Cause(s) | Side Product(s) | Recommended Solution(s) |
| Incomplete Reduction | Insufficient amount of reducing agent or short reaction time. | Aldehyde or alcohol from partial reduction and hydrolysis.[6][7] | Use a sufficient excess of LiAlH₄ (at least 1.5-2.0 equivalents) and ensure the reaction goes to completion by monitoring with TLC. |
| Reduction of the Double Bond | While less common, highly reactive reducing agents or harsh conditions can lead to the saturation of the alkene. | N-methylhexan-1-amine | Use LiAlH₄ under standard conditions (e.g., in THF at room temperature to reflux), as it generally does not reduce isolated double bonds.[1] Avoid more aggressive reducing systems. |
| Side Reactions with Solvent | Reaction of the highly reactive LiAlH₄ with certain solvents. | Solvent-related impurities | Use anhydrous diethyl ether or THF as the solvent, as they are relatively stable to LiAlH₄. |
Experimental Protocol: Amide Reduction
-
To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of N-methylhex-5-en-1-amide (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by distillation if necessary.
Workflow Diagramdot
References
Technical Support Center: Purification of Crude N-Methylhex-5-en-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Methylhex-5-en-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., hex-5-en-1-amine or a corresponding halide/carbonyl compound), over-alkylated tertiary amine byproducts, residual solvents, and reagents from the reaction work-up. If the synthesis involves reduction, incompletely reduced intermediates could also be present.
Q2: My amine is sticking to the silica gel column, leading to significant product loss. What can I do?
A2: Amines are basic and can interact strongly with the acidic silica gel, causing tailing and poor recovery. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.[1][2] This helps to neutralize the acidic sites on the silica gel, reducing the strong adsorption of the amine. Alternatively, using an amine-functionalized silica gel can also be an effective solution.[3]
Q3: I am observing co-elution of my product with a non-polar impurity during column chromatography. How can I improve the separation?
A3: If co-elution with a non-polar impurity is an issue, consider switching to a different solvent system with a different selectivity. If you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol gradient. Alternatively, converting the amine to its hydrochloride salt can significantly increase its polarity, allowing for easier separation from non-polar impurities. The free base can then be regenerated after separation.
Q4: Can I purify this compound by distillation?
Q5: How can I remove acidic or basic impurities from my crude product?
A5: Acid-base extraction is a highly effective method for this purpose. To remove acidic impurities, dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). To remove basic impurities (that are not your product), you can wash with a dilute acidic solution (e.g., 1 M HCl), which will protonate the basic impurities, making them water-soluble. Your product will also be protonated and move to the aqueous layer, so this method is best used to isolate your product from neutral impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | - Inappropriate solvent system. - Co-elution with impurities. - Product degradation on silica. | - Optimize the eluent system using TLC. - Try a different stationary phase (e.g., alumina or amine-functionalized silica). - Add triethylamine to the eluent to minimize degradation.[1][2] - Consider converting the amine to its salt for chromatography. |
| Product Loss During Work-up | - Formation of emulsions during extraction. - Incomplete extraction from the aqueous layer. | - To break emulsions, add brine or pass the mixture through a pad of celite. - Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine. - Perform multiple extractions with a smaller volume of organic solvent. |
| Inconsistent Results in Repetitive Purifications | - Variable water content in solvents and on silica. - Degradation of the compound over time. | - Use freshly dried solvents for chromatography. - Store the purified amine under an inert atmosphere and at a low temperature to prevent degradation. |
| Difficulty Removing a Very Similar Impurity | - Isomeric byproduct or starting material with similar polarity. | - If distillation is not effective, derivatization of the amine to a less polar derivative (e.g., an amide) might allow for chromatographic separation, followed by deprotection. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem[4] |
| Molecular Weight | 113.20 g/mol | PubChem[4] |
| Physical State | Liquid (predicted) | |
| Boiling Point | No data available (estimation recommended via trial) | |
| Solubility | Soluble in common organic solvents. |
Table 2: Potential Impurities and Their Characteristics
| Impurity | Structure | Boiling Point (°C) | Polarity |
| Hex-5-en-1-amine | C₆H₁₃N | 133-135 | More Polar |
| N,N-Dimethylhex-5-en-1-amine | C₈H₁₇N | ~150-160 (estimated) | Less Polar |
| 6-chloro-N-methylhex-1-ene | C₇H₁₃Cl | ~150-160 (estimated) | Non-polar |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidification: Add 1 M aqueous HCl solution to the separatory funnel and shake vigorously. This will convert the amine to its water-soluble hydrochloride salt. Allow the layers to separate.
-
Separation: Drain the aqueous layer containing the protonated amine into a clean flask. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is strongly basic (pH > 10). This will regenerate the free amine, which may appear as an oily layer.
-
Extraction: Extract the free amine from the aqueous layer with several portions of a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 98:2 mixture of hexanes:triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or isopropanol) containing the same percentage of triethylamine. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Visualization: Visualize the TLC plates using a suitable stain, such as ninhydrin or potassium permanganate, to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
References
Technical Support Center: Optimizing N-Alkylation of Hexenylamines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-alkylation of hexenylamines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing N-alkylation on hexenylamines?
A1: The primary challenges in the N-alkylation of hexenylamines are:
-
Over-alkylation: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary hexenylamine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2]
-
Low Yields: Incomplete reactions can result from steric hindrance, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Side Reactions at the Double Bond: The carbon-carbon double bond in the hexenyl chain can potentially undergo isomerization or hydrogenation, especially when using certain catalysts and reaction conditions.
-
Chemoselectivity: Preferentially achieving mono-alkylation over di- or poly-alkylation is a significant challenge.[2]
Q2: How can I minimize over-alkylation to favor the formation of the desired mono-alkylated product?
A2: To favor mono-N-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the hexenylamine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Use of Protecting Groups: Temporarily protecting the amine can prevent over-alkylation. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
-
Chelation Strategy: For certain substrates, chelation with reagents like 9-BBN can promote selective mono-alkylation.
Q3: What types of catalysts are recommended to avoid side reactions involving the C=C double bond?
A3: Ruthenium-based catalysts, particularly those used in the "borrowing hydrogen" or "hydrogen autotransfer" methodology, have been shown to be effective for the N-alkylation of amines containing unsaturated moieties without affecting the double bond.[3][4][5][6] These catalysts allow for the use of alcohols as alkylating agents, which is a greener alternative to alkyl halides.
Q4: What is the "borrowing hydrogen" methodology, and why is it suitable for hexenylamines?
A4: The "borrowing hydrogen" (or hydrogen autotransfer) is a catalytic cycle where an alcohol is temporarily dehydrogenated to form an aldehyde in situ.[3][4][6] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine. This method is advantageous for hexenylamines because it operates under conditions that are typically chemoselective, leaving the C=C double bond intact. Water is the only byproduct, making it an atom-economical and environmentally friendly process.[3][4]
Q5: How does the position of the double bond in the hexenylamine affect the N-alkylation reaction?
A5: The position of the double bond can influence the nucleophilicity of the amine and the potential for side reactions. For instance, in allylic amines (where the double bond is at the C2-C3 position relative to the nitrogen), the proximity of the pi-system can affect the electron density on the nitrogen. While specific comparative data for different hexenylamine isomers is scarce, allylic systems are known to be reactive and may require carefully controlled conditions to avoid isomerization or other rearrangements. For terminal alkenes (e.g., hex-5-en-1-amine), the electronic effect on the amine is less pronounced, and the primary concern is the compatibility of the reaction conditions with the double bond.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting hexenylamine | 1. Low reactivity of the alkylating agent (e.g., alkyl chloride).2. Inappropriate reaction temperature.3. Catalyst deactivation.4. Steric hindrance from bulky substrates. | 1. Switch to a more reactive alkylating agent (e.g., alkyl bromide, iodide, or tosylate).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure anhydrous conditions and use purified reagents and solvents.4. Consider a less sterically hindered alkylating agent or a different catalytic system. |
| Formation of multiple products (over-alkylation) | 1. The secondary amine product is more nucleophilic than the primary hexenylamine.2. High concentration of the alkylating agent. | 1. Use a significant excess of the hexenylamine (3-5 equivalents or more).2. Add the alkylating agent dropwise over an extended period.3. Employ a protecting group strategy for the amine.4. Use a selective catalyst system, such as a ruthenium-based catalyst for the "borrowing hydrogen" method with alcohols. |
| Unwanted reaction at the C=C double bond (e.g., hydrogenation, isomerization) | 1. Incompatible catalyst (e.g., some palladium catalysts under hydrogen).2. Harsh reaction conditions (e.g., high temperature, strong acid/base). | 1. Use a chemoselective catalyst known to be compatible with alkenes, such as specific ruthenium complexes.2. Optimize reaction conditions to be as mild as possible (lower temperature, weaker base).3. Avoid reagents that can readily add across a double bond. |
| Difficulty in product purification | 1. Similar polarities of the starting material, product, and byproducts.2. Formation of emulsions during aqueous workup. | 1. Utilize column chromatography with a carefully selected solvent system.2. Consider converting the product to a salt to facilitate separation.3. For workup, use brine to break emulsions and ensure complete phase separation. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize representative conditions for the N-alkylation of unsaturated amines, which can be adapted for hexenylamines.
Table 1: Ruthenium-Catalyzed N-Alkylation of Unsaturated Amines with Alcohols (Borrowing Hydrogen Methodology)
| Entry | Amine | Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cinnamyl alcohol | [Ru(p-cymene)Cl₂]₂ / DPEphos | K₂CO₃ | Toluene | 110 | 16 | 95 | [6] |
| 2 | Benzylamine | 1-Octanol | [Ru(p-cymene)Cl₂]₂ / dppf | K₂CO₃ | Toluene | 110 | 16 | 89 | [6] |
| 3 | Piperidine | 1-Hexanol | RuCl₂(PPh₃)₃ | - | - | 150 | 24 | 92 | [5] |
Table 2: N-Alkylation of Amines with Alkyl Halides
| Entry | Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | n-Butyl bromide | Triethylamine | DMF | 20-25 | 9 | >95 | [7] |
| 2 | Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 | [8] |
| 3 | 2-Aminobenzylamine | Benzyl bromide | t-BuOK / 9-BBN | THF | RT | 4 | 90 | [9] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed N-Alkylation of an Unsaturated Amine with an Alcohol
This protocol is adapted from the "borrowing hydrogen" methodology, which is suitable for preserving the double bond in hexenylamines.[3][6]
-
Materials:
-
Hexenylamine (1.0 mmol)
-
Alcohol (1.2 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)
-
Bidentate phosphine ligand (e.g., dppf or DPEphos) (0.011 mmol)
-
Anhydrous base (e.g., K₂CO₃) (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the hexenylamine, alcohol, [Ru(p-cymene)Cl₂]₂, phosphine ligand, and base.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and base, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Alkylation of an Unsaturated Amine with an Alkyl Halide
This protocol is a general method for direct N-alkylation and may require optimization to control over-alkylation.
-
Materials:
-
Hexenylamine (3.0 mmol)
-
Alkyl bromide (1.0 mmol)
-
Anhydrous base (e.g., K₂CO₃ or triethylamine) (1.5 mmol)
-
Anhydrous solvent (e.g., DMF or acetonitrile) (10 mL)
-
-
Procedure:
-
Dissolve the hexenylamine and base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Slowly add the alkyl bromide to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for N-alkylation of hexenylamines.
Caption: Troubleshooting decision tree for optimizing N-alkylation of hexenylamines.
References
- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium catalysed N-alkylation of amines with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.tau.ac.il [cris.tau.ac.il]
Challenges in the scale-up of N-Methylhex-5-en-1-amine production
Technical Support Center: Production of N-Methylhex-5-en-1-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
There are two primary synthesis routes considered for the production of this compound:
-
Reductive Amination: This is a widely used method that involves reacting a carbonyl compound (hex-5-enal) with methylamine to form an intermediate imine.[1] This imine is then reduced in situ to the final secondary amine product. This approach is often favored for its high selectivity and avoidance of common side reactions.[2][3]
-
N-Alkylation: This route involves the direct reaction of methylamine with an alkyl halide, such as 6-bromo-1-hexene. While direct, this method is often problematic on a larger scale due to the potential for over-alkylation, where the desired secondary amine reacts further to form an undesired tertiary amine.[4][5]
Q2: What are the main advantages of using reductive amination for scale-up compared to N-alkylation?
Reductive amination is generally preferred for scale-up because it inherently avoids the problem of multiple alkylations that plagues the N-alkylation of primary amines.[2][3] The reaction can often be performed in a single pot, which is more efficient for large-scale production.[1] Key reducing agents like sodium triacetoxyborohydride are highly selective for the imine intermediate, leaving the starting aldehyde untouched, which simplifies process control and improves yield.[3]
Q3: What are the critical challenges when scaling up chemical processes from the lab to a pilot plant?
Transitioning a synthesis from a laboratory to a commercial scale introduces several challenges.[6] Key issues include:
-
Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to limitations in heat dissipation and reactant mixing.[6]
-
Safety and Robustness: Conditions optimized in a lab may not be safe or reliable on a commercial scale.[6]
-
Purification Routes: Methods like column chromatography, common in labs, are often not economically viable for large quantities. Distillation and extraction become the primary methods, which require different process development.[7][8]
-
Catalyst and Reagent Sourcing: The availability and cost of reagents and catalysts in bulk can significantly impact the economic viability of a process.[8]
Q4: How can I purify this compound effectively on a large scale?
Large-scale purification typically avoids standard silica gel chromatography due to cost and scalability issues. Common methods include:
-
Fractional Distillation: This is a primary method for purifying volatile amines. For heat-sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent degradation.[7]
-
Liquid-Liquid Extraction: The basic nature of the amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to form the water-soluble ammonium salt. After separating the layers, the aqueous layer is basified to liberate the pure amine, which can then be extracted back into an organic solvent.[9]
-
Aqueous Base Wash: Crude reaction mixtures can be treated with an aqueous solution of an inorganic base to remove acidic impurities and certain byproducts before distillation.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete Imine Formation: In reductive amination, the equilibrium between the aldehyde/amine and the imine may not be favorable. | Add a dehydrating agent (e.g., molecular sieves) or use a solvent system that allows for azeotropic removal of water. A mild acid catalyst (like acetic acid) can also accelerate imine formation.[11] |
| Reducing Agent Decomposition: Hydride-based reducing agents can be sensitive to moisture or acidic/basic conditions. | Ensure all reagents and solvents are anhydrous. Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) to manage reactivity. | |
| Catalyst Poisoning/Deactivation: In catalytic hydrogenation, the amine product can sometimes poison the catalyst surface, reducing its activity.[12] | Screen different catalysts (e.g., Pd, Pt, Ni) and supports. Optimize catalyst loading and reaction conditions (pressure, temperature). Consider using a catalyst system known to be more robust to amine products. | |
| Low Product Purity | Over-alkylation Byproduct: In the N-alkylation route, the formation of the tertiary amine (N,N-dimethylhex-5-en-1-amine) is a common issue.[4] | Use a large excess of the primary amine (methylamine) to favor mono-alkylation. Alternatively, control the addition of the alkyl halide slowly to a diluted reaction mixture.[4] Consider a competitive deprotonation/protonation strategy to keep the secondary amine product protonated and unreactive.[13] |
| Unreacted Starting Material: The reaction did not go to completion. | Increase reaction time or temperature. Re-evaluate stoichiometry; ensure the limiting reagent is fully consumed. For reductive amination, ensure the reducing agent is sufficiently active and added in the correct molar ratio.[2] | |
| Side Reactions: The terminal alkene may undergo isomerization or other side reactions under harsh conditions (e.g., high heat or presence of certain metal catalysts). | Use milder reaction conditions. Screen catalysts to find one that is selective for the desired transformation without affecting the double bond. | |
| Difficult Product Isolation/Purification | Emulsion during Work-up: The amine acts as a surfactant, making phase separation difficult during aqueous extraction. | Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Centrifugation can also be effective on a larger scale. |
| Product Loss on Silica Gel: Amines, being basic, can bind strongly to acidic silica gel, leading to poor recovery during column chromatography.[14] | For lab-scale purification, pre-treat the silica with a base like triethylamine or use an amine-functionalized silica.[14][15] For scale-up, avoid chromatography in favor of distillation or extraction.[7] |
Data Presentation & Experimental Protocols
Comparison of Synthesis Routes for Scale-Up
The following table provides an illustrative comparison of the two primary synthesis routes for producing this compound, focusing on parameters critical for industrial scale-up.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation |
| Starting Materials | Hex-5-enal, Methylamine | 6-Halo-1-hexene, Methylamine |
| Illustrative Yield | 85-95% | 50-70% (due to over-alkylation) |
| Illustrative Purity | >98% | 70-85% (often contains tertiary amine) |
| Key Challenge | Activity and cost of reducing agent/catalyst. | Control of selectivity; avoiding over-alkylation.[4] |
| Process Steps | Typically a one-pot reaction.[1] | Can require careful control of addition rates and dilution.[4] |
| Safety Concerns | Handling of hydride reagents or flammable H₂ gas. | Handling of potentially mutagenic alkyl halides. |
| Scalability Score | 4/5 | 2/5 |
Note: Yield and purity values are illustrative and depend heavily on optimized reaction conditions.
Illustrative Effect of Temperature on Reductive Amination Yield
This table shows hypothetical data for the effect of reaction temperature on the final product yield in a typical reductive amination process using sodium triacetoxyborohydride.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 24 | 75 | 99 |
| 25 (Room Temp) | 12 | 92 | 98 |
| 40 | 6 | 91 | 96 |
| 60 | 4 | 88 | 93 |
Detailed Experimental Protocol: Reductive Amination Route
This protocol describes the synthesis of this compound from hex-5-enal and methylamine on a laboratory scale, designed with scalability in mind.
Reagents:
-
Hex-5-enal (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add hex-5-enal (1.0 eq) dissolved in anhydrous DCM (to make a ~0.5 M solution).
-
Imine Formation: Add the methylamine solution (1.2 eq) to the flask, followed by the catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours under a nitrogen atmosphere. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 10-12 hours or until the reaction is complete as monitored by GC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Visualizations: Workflows and Pathways
The following diagrams illustrate key aspects of the this compound production process.
Caption: Production workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified reductive amination pathway.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
Preventing polymerization of alkenylamines during synthesis
Welcome to the technical support center for handling alkenylamines in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help prevent and manage the unwanted polymerization of alkenylamines during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are alkenylamines prone to polymerization during synthesis?
A1: The alkenyl group (e.g., vinyl, allyl) contains a carbon-carbon double bond susceptible to free-radical polymerization. This process can be initiated by common laboratory factors such as heat, UV light, or the presence of radical-generating impurities like peroxides.[1] For certain structures like allyl-containing compounds, a process known as degradative chain transfer can occur, where a growing polymer chain abstracts a hydrogen atom from another monomer, creating a less reactive resonance-stabilized radical. This often results in the formation of low molecular weight oligomers rather than long polymer chains.[1] This unwanted side reaction can significantly lower the yield of the desired product, complicate purification, and lead to inconsistent results.[1]
Q2: What are the common visual cues that indicate unwanted polymerization is occurring?
A2: Unwanted polymerization can manifest in several ways during a reaction or upon storage. The most common indicators include:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The formation of a gel, precipitate, or solid mass.
-
The appearance of cloudiness or turbidity in a solution that was previously clear.
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Discoloration of the reagent or reaction mixture, which often turns yellow or brown.[1]
Q3: What are the primary strategies to prevent the polymerization of alkenylamines?
A3: There are three main strategies to mitigate the unwanted polymerization of alkenylamines:
-
Use of Polymerization Inhibitors: Adding a small quantity of a radical scavenger to the reaction mixture or for storage can effectively quench the free radicals that initiate polymerization.[1]
-
Control of Reaction Conditions: Minimizing exposure to initiators is critical. This includes lowering the reaction temperature, protecting the reaction from light by covering the flask with aluminum foil, and maintaining an inert atmosphere (e.g., with nitrogen or argon) to prevent the formation of peroxide impurities from atmospheric oxygen.[1][2]
-
Purification and Handling of Reagents: Ensure that all solvents are free of peroxides. If the starting alkenylamine contains a storage inhibitor that might interfere with the desired reaction, it should be removed immediately before use.[1][3]
Q4: How do I choose the right polymerization inhibitor?
A4: The choice of inhibitor depends on the specific monomer, reaction conditions, and purification method. Common inhibitors for radical polymerization include phenols (like hydroquinone or BHT), quinones (like p-benzoquinone), aromatic amines, and stable nitroxyl radicals (like TEMPO).[4][5] Phenolic inhibitors are very common but often require the presence of oxygen to be effective.[5] Quinone-based inhibitors can work in the absence of oxygen but may impart color to the final product.[5] The optimal choice often involves balancing efficacy with potential interference in subsequent steps.
Q5: What is the role of oxygen in alkenylamines polymerization?
A5: Oxygen has a complex and dual role in radical polymerization. It can act as an inhibitor by reacting with carbon-centered radicals to form less reactive peroxy radicals, which can slow or stop the polymerization chain reaction.[6][7][8] This is why some phenolic inhibitors require oxygen to function effectively.[5] However, the peroxides formed can also decompose, especially at elevated temperatures, to generate new radicals that initiate polymerization.[6] Furthermore, prolonged exposure to oxygen can lead to the formation of peroxide impurities in solvents and reagents, which act as initiators.[1] Therefore, while a small amount of oxygen can be beneficial in conjunction with certain inhibitors, it is generally recommended to perform reactions under an inert atmosphere to ensure reproducibility and prevent uncontrolled initiation.[1]
Q6: How should I properly store my alkenylamine monomers and products?
A6: To ensure stability, alkenylamines should be stored in a cool, dark place, such as a refrigerator.[1] The container should be well-sealed to prevent exposure to air and moisture.[9] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to minimize contact with oxygen.[1] Adding a small amount of a suitable polymerization inhibitor (e.g., BHT) can also significantly extend the shelf life.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My reaction mixture is becoming viscous or solidifying.
-
Assessment: This is a clear indication that rapid polymerization is occurring. The rate of polymerization is competing with or exceeding the rate of your desired reaction.
-
Immediate Action (In-situ Quenching):
-
Immediately cool the reaction mixture in an ice bath to dramatically slow the polymerization rate.[1]
-
If safe to do so, add a radical inhibitor directly to the flask. A solution of Butylated hydroxytoluene (BHT) or hydroquinone in a compatible solvent is a good choice.[1]
-
If the mixture is still stirrable, consider diluting it with a cool, peroxide-free solvent to dissipate heat and reduce the concentration of the monomer.
-
-
Post-Reaction Analysis:
-
Temperature: Was the reaction temperature too high? Higher temperatures increase polymerization rates.[2][10] Consider running the reaction at a lower temperature.
-
Initiators: Were there any sources of radical initiation? Ensure all reagents and solvents are peroxide-free and protect the reaction from UV light.[1]
-
Inhibition: Was the concentration of the inhibitor too low, or was an inhibitor used at all?
-
Problem 2: My purified product shows signs of oligomers in analytical data (e.g., broad NMR peaks, multiple GC/MS peaks).
-
Assessment: Slow polymerization or degradative chain transfer has likely occurred, leading to the formation of low molecular weight oligomers alongside your desired product.
-
Solution:
-
Purification: If the physical properties of the monomer and oligomers are sufficiently different, they can be separated.
-
Vacuum Distillation: For thermally stable and volatile compounds, vacuum distillation is effective for separating the monomer from non-volatile oligomers.[1]
-
Flash Column Chromatography: This is often the most effective method to separate the desired monomer from closely related oligomeric byproducts.[1]
-
-
Prevention for Future Attempts: Review the preventative strategies in the FAQs. Using a more effective inhibitor or further lowering the reaction temperature can help minimize oligomer formation in subsequent experiments.
-
Problem 3: My alkenylamine reagent has turned yellow or brown upon storage.
-
Assessment: Discoloration often indicates the formation of polymers or other degradation products.[1] The purity of the reagent is compromised, and it should not be used in sensitive reactions without purification.
-
Solution:
-
Purification: The reagent should be purified before use via distillation or column chromatography as described above.
-
Prevention: Ensure proper storage conditions are met going forward. Store the purified material in a cool, dark place, under an inert atmosphere, and with a small amount of a non-volatile inhibitor like BHT added.[1][9]
-
Data Presentation
Table 1: Comparison of Common Polymerization Inhibitors for Alkenyl Monomers
| Inhibitor | Type | Typical Concentration | Advantages | Disadvantages |
| Butylated hydroxytoluene (BHT) | Phenolic | 10-200 ppm | Low cost, effective for storage. | Can be volatile; may interfere with some catalytic processes. |
| Hydroquinone (HQ) | Phenolic | 100-1000 ppm | Highly effective, common storage inhibitor. | Requires oxygen to function effectively; must often be removed before reaction.[5] |
| 4-Methoxyphenol (MEHQ) | Phenolic | 10-1000 ppm | Very common, effective storage inhibitor. | Ineffective in the absence of oxygen.[5] |
| p-Benzoquinone (p-BQ) | Quinone | 50-500 ppm | Oxygen-independent inhibitor.[5] | Can be difficult to remove and may impart a yellow/brown color to the product.[5] |
| TEMPO | Stable Radical | 10-200 ppm | Highly effective, works at higher temperatures. | Can be expensive; may show inhibitory properties only at high concentrations.[5] |
| Aryl Amines | Amine | 100-1000 ppm | Efficient even at reduced concentrations.[5] | Can be a fire hazard; may interfere with amine-based reactions.[5] |
Table 2: General Effect of Temperature on Free-Radical Polymerization
| Parameter | Effect of Increasing Temperature | Rationale |
| Rate of Initiation | Increases | Initiator decomposition is faster at higher temperatures.[10] |
| Rate of Propagation | Increases | Molecules have more kinetic energy, leading to more frequent and energetic collisions.[2][10] |
| Rate of Termination | Increases | Polymer chain ends are more mobile and reactive, increasing the likelihood of termination events.[10] |
| Overall Polymerization Rate | Generally Increases | The increase in initiation and propagation rates typically outweighs the increase in termination rate, up to a certain point.[2] |
| Polymer Molecular Weight | Generally Decreases | Although chains grow faster, termination events become much more frequent, leading to shorter average chain lengths.[10] |
Experimental Protocols
Protocol 1: General Setup for Synthesis of Alkenylamines to Minimize Polymerization
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove moisture.
-
Reagent Preparation: Use freshly purified reagents and peroxide-free solvents. If the starting alkenylamine contains a storage inhibitor, remove it using Protocol 2 immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Light Protection: Wrap the reaction flask with aluminum foil to prevent exposure to UV light.
-
Temperature Control: Set up the reaction in a cooling bath (e.g., ice-water or a cryocooler) to maintain a low and stable temperature. Start at a low temperature (e.g., 0 °C) and only warm if necessary.
-
Inhibitor Addition: If compatible with your reaction chemistry, add a small amount of a suitable inhibitor (e.g., BHT, 50-100 ppm) to the reaction mixture at the start.
-
Reagent Addition: If adding a reactive reagent, use a syringe pump for slow, controlled addition to avoid localized temperature spikes (exotherms).
-
Monitoring: Monitor the reaction closely for any visual signs of polymerization.
Protocol 2: Removal of Phenolic Inhibitors (e.g., MEHQ, HQ)
This protocol is for water-insoluble monomers.
-
Apparatus: You will need a separatory funnel, 1 M aqueous sodium hydroxide (NaOH) solution, brine (saturated NaCl solution), and an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Extraction: Place the alkenylamine monomer in the separatory funnel. Add an equal volume of the 1 M NaOH solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer.[3]
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction with fresh NaOH solution two more times.
-
Washing: Wash the monomer with an equal volume of brine to remove residual NaOH. Drain the aqueous layer.
-
Drying: Transfer the washed monomer to a clean, dry flask. Add the anhydrous drying agent and swirl for 5-10 minutes to remove dissolved water.
-
Final Step: Filter or decant the dried monomer. Use the purified monomer immediately, as the protective inhibitor has been removed.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. youtube.com [youtube.com]
Stability issues of N-Methylhex-5-en-1-amine in different solvents
Technical Support Center: N-Methylhex-5-en-1-amine
Disclaimer: The following information is based on general chemical principles for unsaturated secondary amines. Specific stability data for this compound is limited in publicly available literature. It is crucial to perform compound-specific stability studies to obtain precise data for your application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is an aliphatic secondary amine containing a terminal double bond. Its structure presents two primary points of potential instability: the amine functional group and the carbon-carbon double bond. The amine group is susceptible to oxidation and pH-dependent reactions, while the double bond can undergo oxidation and polymerization. Key factors influencing its stability include the choice of solvent, storage temperature, exposure to light, and the presence of oxygen or trace metals.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To maximize shelf life, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[3][4] It is recommended to store the compound at refrigerated temperatures (2-8°C).[5] For long-term storage, consider amber vials or light-blocking containers to prevent photo-degradation.[1][3]
Q3: How does solvent choice impact the stability of this compound?
A3: Solvent choice is critical. Protic solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding with the amine, which can influence its reactivity and basicity.[6][7][8] Aprotic solvents (e.g., acetonitrile, DMSO, DMF) do not have O-H or N-H bonds and thus interact differently, primarily based on their polarity.[7][8][9] The stability in any given solvent will depend on the specific degradation pathway (e.g., hydrolysis, oxidation). For instance, protic solvents might facilitate hydrolysis, while certain polar aprotic solvents could be more suitable if oxidation is the primary concern, provided they are free of reactive impurities.
Q4: Can this compound degrade in the solid state?
A4: While more stable in the solid form (as a salt, e.g., hydrochloride) than in solution, degradation can still occur, especially if the compound is hygroscopic and absorbs atmospheric moisture.[3][10] Impurities within the solid matrix can also catalyze degradation.[1] It is essential to store even the solid form in a dry, controlled environment.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound stock solution in methanol.
-
Potential Cause: Methanol is a polar protic solvent.[9] While generally a good solvent for amines, it can participate in certain degradation pathways. The primary concerns would be oxidative degradation, which can be accelerated by dissolved oxygen, or potential reactions if acidic or basic impurities are present.
-
Troubleshooting Steps:
-
Deoxygenate the Solvent: Before preparing the solution, sparge the methanol with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvent: Ensure you are using a high-purity, anhydrous grade of methanol to minimize contaminants.
-
Control Headspace: Store the solution in a vial with minimal headspace, and blanket the headspace with an inert gas before sealing.
-
Consider an Alternative Solvent: If degradation persists, consider switching to a polar aprotic solvent like acetonitrile, which may offer better stability against certain degradation pathways.[9] Always perform a small-scale stability test first.
-
Issue 2: My analytical results (e.g., HPLC) show multiple unexpected peaks appearing over time.
-
Potential Cause: The appearance of new peaks suggests the formation of degradation products. For a molecule like this compound, these could arise from oxidation of the amine (forming N-oxides or other products), or reactions at the double bond (forming epoxides, diols, or aldehydes).[11][12]
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Review Environmental Factors: Ensure your samples are protected from light and stored at a consistent, cool temperature.[1][2] Photodegradation can be a significant factor for unsaturated compounds.
-
Add Antioxidants: For formulation development, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the solution to inhibit oxidative degradation, provided it does not interfere with your downstream application.[4]
-
Issue 3: I am seeing poor recovery of the compound after storing it in a DMSO solution at room temperature.
-
Potential Cause: While DMSO is a common polar aprotic solvent, it can be hygroscopic and may contain or develop acidic impurities over time, which can catalyze the degradation of amines. Storing solutions at room temperature generally accelerates degradation compared to refrigerated storage.[1]
-
Troubleshooting Steps:
-
Use Dry DMSO: Use a high-purity, anhydrous grade of DMSO.
-
Store Cold and Dry: Store DMSO solutions at 2-8°C or frozen, and always in a desiccated environment to prevent moisture absorption.
-
Prepare Fresh Solutions: Due to the potential for degradation, it is best practice to prepare DMSO stock solutions fresh and use them within a short timeframe.
-
Summary of this compound Stability in Common Solvents (Hypothetical Data)
| Solvent | Type | Purity (%) after 7 days at RT | Key Considerations |
| Acetonitrile | Polar Aprotic | 98% | Good general-purpose solvent; ensure it is anhydrous. |
| DMSO | Polar Aprotic | 92% | Hygroscopic; potential for acidic impurities. Store cold. |
| Methanol | Polar Protic | 89% | Risk of oxidation; deoxygenate before use. |
| Water (pH 7) | Polar Protic | 85% | Potential for hydrolysis and microbial growth. Buffer use is recommended. |
| Dichloromethane | Nonpolar Aprotic | 95% | Good for short-term use; volatility can be an issue. |
Note: This data is illustrative and should be confirmed by internal experiments.
Experimental Protocols
Protocol 1: General Stability Assessment Using HPLC-UV
This protocol outlines a method to assess the stability of this compound in a selected solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in 10.0 mL of the chosen solvent (e.g., acetonitrile) in a volumetric flask to create a 1 mg/mL stock solution.
-
-
Sample Preparation for Time Points:
-
Dispense 1.0 mL aliquots of the stock solution into multiple amber HPLC vials.
-
Prepare separate sets of vials for each storage condition (e.g., 25°C, 4°C).
-
Seal the vials tightly.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze one of the vials using a validated HPLC-UV method. The peak area of the parent compound at T=0 will serve as the 100% reference.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
-
Incubation and Subsequent Analysis:
-
Store the prepared vials at their designated temperatures, protected from light.
-
At specified time points (e.g., 24h, 48h, 7 days, 14 days), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: General workflow for conducting a stability study of this compound.
Caption: A logical flow for troubleshooting stability issues with this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. 55863-02-0|this compound|BLD Pharm [bldpharm.com]
- 6. Explain the basicity of aliphatic amines in protic and aprotic solven - askIITians [askiitians.com]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. forcetechnology.com [forcetechnology.com]
Technical Support Center: Minimizing Byproduct Formation in Gabriel Synthesis of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and overcome common challenges in the Gabriel synthesis of primary amines.
Introduction
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, valued for its ability to avoid the overalkylation often encountered in direct alkylation of ammonia. However, the classical procedure is not without its challenges, including the formation of stubborn byproducts and harsh reaction conditions that can lead to low yields and impurities. This guide will address these issues and provide practical solutions to improve the efficiency and purity of your synthesis.
Troubleshooting Guide
Issue 1: Formation of an Insoluble Precipitate (Phthalhydrazide) During Hydrazinolysis Workup
Q: After adding hydrazine hydrate to my N-alkylphthalimide, a thick, white precipitate formed, making the isolation of my primary amine difficult. How can I effectively remove this byproduct?
A: The insoluble precipitate is phthalhydrazide, a common byproduct of the Ing-Manske procedure.[1] Its poor solubility in most organic solvents makes filtration challenging. Here are several strategies to address this issue:
-
Acidification: After the reaction with hydrazine, add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture. This will protonate the desired primary amine, making it water-soluble as the ammonium salt, while the phthalhydrazide remains as a solid. The phthalhydrazide can then be easily removed by filtration. The free amine can be recovered from the filtrate by basification (e.g., with NaOH) followed by extraction with an organic solvent.
-
Basic Wash: In some cases, washing the crude product with an aqueous base (e.g., 0.1 M NaOH) can help remove phthalhydrazide as its water-soluble salt.[2]
-
Solvent Selection for Precipitation: After hydrazinolysis in a solvent like ethanol, cooling the reaction mixture can sometimes selectively precipitate the phthalhydrazide, which can then be filtered off. The desired amine remains in the filtrate.
-
Alternative Cleavage Methods: If phthalhydrazide formation is consistently problematic, consider alternative cleavage methods that produce more soluble byproducts (see FAQ section).
Issue 2: Low Yields and Side Reactions with Acidic or Basic Hydrolysis
Q: I used acidic (or basic) hydrolysis to cleave the N-alkylphthalimide, but my yields are low, and I see multiple spots on my TLC plate. What is causing this, and how can I improve my results?
A: Acidic and basic hydrolysis of N-alkylphthalimides are known to be harsh methods that can lead to several side reactions and consequently, lower yields.[2][3]
-
Mechanism of Side Reactions during Basic Hydrolysis: Under strong basic conditions, the hydroxide ion can attack the carbonyl carbons of the N-alkylphthalimide. While the desired reaction is the cleavage of the amide bonds to release the primary amine, other reactions can occur. For instance, if the alkyl group (R) contains base-sensitive functional groups, they may be hydrolyzed or eliminated. Additionally, incomplete hydrolysis can lead to the formation of phthalamic acid derivatives as byproducts. The harsh conditions can also lead to racemization if the alkyl group has a stereocenter.
-
Improving Yields:
-
Milder Conditions: The Ing-Manske procedure , using hydrazine hydrate in a refluxing alcohol (e.g., ethanol), is a much milder and generally higher-yielding alternative to strong acid or base hydrolysis.[4]
-
Alternative Reagents: Consider using alternative Gabriel reagents that can be cleaved under milder conditions. Reagents like di-tert-butyl-iminodicarboxylate and the sodium salt of saccharin are designed for easier deprotection (see detailed protocols below).[3]
-
Issue 3: Incomplete Reaction or No Reaction During N-Alkylation
Q: My reaction between potassium phthalimide and my alkyl halide is very slow or doesn't seem to be proceeding. What could be the issue?
A: Several factors can hinder the N-alkylation step:
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Alkyl chlorides can be sluggish. If you are using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Solvent Choice: A polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is generally preferred as it accelerates the SN2 reaction.[5] Ensure the solvent is anhydrous, as water can hydrolyze the potassium phthalimide.
-
Steric Hindrance: The Gabriel synthesis works best for primary alkyl halides. Secondary alkyl halides react much slower and are prone to elimination (E2) side reactions, leading to alkene byproducts. Tertiary alkyl halides are unreactive in this context.[6]
-
Quality of Potassium Phthalimide: Ensure the potassium phthalimide is dry and of good quality. It can be prepared fresh by reacting phthalimide with potassium hydroxide.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the Gabriel synthesis, and how can I minimize them?
A1: The primary byproduct depends on the cleavage method used:
-
Hydrazinolysis (Ing-Manske): The main byproduct is phthalhydrazide .[3] To minimize issues with its removal, use the acidification workup described in the troubleshooting guide.
-
Acidic/Basic Hydrolysis: This can lead to a mixture of byproducts, including phthalic acid (or its salt) and products resulting from the degradation of the desired amine under harsh conditions.[2] To minimize these, the milder hydrazinolysis or the use of alternative reagents is recommended.
Q2: Are there alternatives to hydrazine for the cleavage step?
A2: Yes, besides acidic and basic hydrolysis, other methods have been developed:
-
Sodium borohydride in isopropanol has been reported as an exceptionally mild cleavage agent.[7]
-
Reaction with a strong base like guanidine followed by alkaline hydrolysis can also be used.[8]
Q3: Can I synthesize secondary amines using the Gabriel synthesis?
A3: The traditional Gabriel synthesis is limited to primary amines. However, some alternative reagents, such as di-tert-butyl-iminodicarboxylate, can be used to synthesize secondary amines.[3]
Experimental Protocols
Protocol 1: Standard Gabriel Synthesis with Hydrazinolysis (Ing-Manske Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add the primary alkyl halide (1.0-1.2 eq).
-
Heat the reaction mixture at 60-100 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-alkylphthalimide by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-Alkylphthalimide
-
Suspend the N-alkylphthalimide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5-2.0 eq).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide may form.
-
Workup:
-
Add 2M HCl to the reaction mixture until it is acidic (pH ~1-2).
-
Filter the mixture to remove the precipitated phthalhydrazide.
-
Wash the precipitate with a small amount of cold 2M HCl.
-
Make the filtrate basic (pH ~12-14) with concentrated NaOH solution, keeping the flask in an ice bath.
-
Extract the primary amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the primary amine.
-
Protocol 2: Synthesis of Primary Amines using Di-tert-butyl-iminodicarboxylate
This method offers a milder alternative to the traditional Gabriel synthesis.
Step 1: N-Alkylation
-
To a solution of di-tert-butyl-iminodicarboxylate (1.0 eq) in anhydrous THF or DMF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Add the primary alkyl halide (1.0-1.2 eq) and heat the reaction mixture if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the N-alkylated product by column chromatography if necessary.
Step 2: Deprotection
-
Dissolve the N-alkyl-di-tert-butyl-iminodicarboxylate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract the primary amine with an organic solvent.
-
Dry the organic extracts and concentrate to yield the primary amine.
Protocol 3: Synthesis of Primary Amines using Sodium Saccharin
This protocol utilizes a readily available and inexpensive alternative to phthalimide.
Step 1: N-Alkylation of Sodium Saccharin
-
In a round-bottom flask, dissolve sodium saccharin (1.0 eq) in a polar aprotic solvent like DMF.
-
Add the primary alkyl halide (1.0-1.2 eq).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the N-alkylsaccharin with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it to obtain the N-alkylsaccharin, which can be purified by crystallization or chromatography.
Step 2: Cleavage of N-Alkylsaccharin
-
The cleavage of the N-alkylsaccharin to the primary amine can be achieved under various conditions, often milder than those required for phthalimides.
-
Acidic Hydrolysis: Reflux the N-alkylsaccharin in an aqueous acid solution (e.g., 6M HCl).
-
Reductive Cleavage: Alternatively, reductive cleavage methods can be employed for sensitive substrates.
-
After cleavage, work up the reaction mixture by basifying it to liberate the free amine, followed by extraction.
Quantitative Data Summary
The following tables summarize typical yield ranges for the Gabriel synthesis and its variations. Note that actual yields are highly substrate-dependent.
Table 1: Comparison of Cleavage Methods for N-Alkylphthalimides
| Cleavage Method | Typical Yield Range | Byproducts | Notes |
| Hydrazinolysis (Ing-Manske) | 70-95% | Phthalhydrazide | Milder conditions, generally higher yields.[4] |
| Acidic Hydrolysis | 40-70% | Phthalic acid, potential degradation products | Harsh conditions, can lead to side reactions.[2] |
| Basic Hydrolysis | 40-70% | Phthalic acid salt, potential degradation products | Harsh conditions, can lead to side reactions.[2] |
Table 2: Comparison of Gabriel Reagents
| Gabriel Reagent | Cleavage Conditions | Typical Yield Range | Advantages |
| Potassium Phthalimide | Hydrazinolysis or harsh acidic/basic hydrolysis | 40-95% | Readily available and inexpensive. |
| Di-tert-butyl-iminodicarboxylate | Mild acidic conditions (e.g., TFA) | 80-98% | Milder cleavage, allows for secondary amine synthesis.[3] |
| Sodium Saccharin | Acidic hydrolysis | Generally good | Readily available, byproducts are often more water-soluble. |
Visualizations
Caption: Experimental workflow for the Gabriel synthesis of primary amines.
Caption: Byproduct formation pathways in different cleavage methods.
Caption: Logical workflow for troubleshooting common Gabriel synthesis issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. orgosolver.com [orgosolver.com]
- 7. mdpi.com [mdpi.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Column Chromatography of Polar Amino Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography of polar amino compounds.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering step-by-step solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar amino compound shows little to no retention on a C18 or C8 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with highly polar analytes in reversed-phase (RP) chromatography because they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1][2] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Be aware that some traditional C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a loss of retention. Using modern reversed-phase columns designed for stability in these conditions is recommended.[2]
-
Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Options include columns with polar-embedded or polar-endcapped phases, which offer different selectivity for polar compounds.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable amino compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[3] These reagents, such as heptafluorobutyric acid (HFBA), form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[3]
-
Switch to an Alternative Chromatographic Mode: For highly polar compounds, reversed-phase may not be the optimal technique. Consider switching to one of the following:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][4][5][6] It utilizes a polar stationary phase (e.g., bare silica, amino, amide, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange, or HILIC and ion-exchange).[7][8][9] MMC offers great flexibility for retaining and separating compounds with a wide range of polarities.[7][8]
-
Issue 2: Significant Peak Tailing
Q: I am observing significant peak tailing for my polar amino compound. What is causing this, and how can I achieve a more symmetrical peak shape?
A: Peak tailing for basic compounds like amines is often caused by strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[10][11][12] This leads to delayed elution and asymmetrical peaks.[11] Here are several effective strategies to minimize peak tailing:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of either the analyte or the silanol groups.
-
Low pH: Using a low-pH mobile phase (pH ≤ 3) protonates the silanol groups, reducing their ability to interact with the protonated amine.[10]
-
High pH: At a higher pH (typically 2 units above the pKa of the amine), the amine is deprotonated and in its free-base form, which can reduce interactions with the stationary phase.[13] Ensure your column is stable at the chosen high pH.
-
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base into the mobile phase can mask the active silanol sites.
-
Use a Modern, High-Purity, End-Capped Column: Modern "Type B" silica columns have a lower content of free silanol groups and are often end-capped to further reduce their activity.[10] This significantly minimizes peak tailing for basic compounds.[10][11]
-
Consider Alternative Stationary Phases:
-
Polymer-based or Hybrid Columns: These stationary phases have different surface chemistry than silica and can offer improved peak shapes for basic compounds.[10]
-
Amine-functionalized Silica: In normal-phase chromatography, an amine-modified stationary phase can help to avoid the strong acid-base interactions that cause tailing.[15]
-
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[11] Try reducing the injection volume or the sample concentration.[11][17]
Caption: A troubleshooting workflow for addressing peak tailing of polar amino compounds.
Frequently Asked Questions (FAQs)
Column and Phase Selection
Q: What is the best type of column for separating highly polar amino compounds?
A: While traditional reversed-phase columns often provide poor retention for these compounds, several other options are better suited[1]:
-
HILIC Columns: These are often the first choice for highly polar, water-soluble analytes like amino acids.[1] HILIC stationary phases can be based on bare silica, or functionalized with amino, amide, zwitterionic, or poly-hydroxyl groups.[4][5][6] They work by partitioning the analyte into a water-enriched layer on the surface of the stationary phase from a high-organic mobile phase.[6]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as a combination of reversed-phase and cation-exchange, making them very effective for retaining and separating polar and ionizable compounds.[7][8][18] They provide a high degree of flexibility in method development.
-
Reversed-Phase with Polar Modifications: For moderately polar compounds, reversed-phase columns with polar-embedded or polar-endcapped functionalities can provide sufficient retention and alternative selectivity.[1]
Caption: Decision tree for selecting an appropriate chromatography column.
Q: When should I use a chiral stationary phase?
A: A chiral stationary phase (CSP) is necessary when you need to separate enantiomers (non-superimposable mirror images) of a chiral amino compound.[19][20][21] Many bioorganic molecules, including amino acids, are chiral, and often only one enantiomer is biologically active or desired.[19] Common CSPs for amino compounds include those based on crown ethers, ligand exchange, and polysaccharide derivatives.[21][22][23]
Mobile Phase and Method Development
Q: How do I optimize the mobile phase for a HILIC separation of amino acids?
A: HILIC method development involves optimizing several parameters to achieve good retention and peak shape:
-
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.
-
Aqueous Component: The aqueous portion of the mobile phase contains a buffer or salt to control pH and ionic strength.
-
Buffer/Salt Concentration: The salt concentration in the mobile phase is a critical parameter, influencing peak shape and retention.[6] Volatile salts like ammonium formate or ammonium acetate are typically used, especially for MS detection, at concentrations between 5-20 mM.[6][18]
-
pH: The mobile phase pH affects the charge state of both the amino acid and the stationary phase, thereby influencing retention through secondary electrostatic interactions.
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the percentage of the aqueous phase to elute the compounds.[4][5]
Q: My amino compound is not UV active. What are my detection options?
A: For compounds lacking a suitable chromophore, several detection strategies are available:
-
Mass Spectrometry (MS): This is a powerful and common detection method, often coupled with HILIC, as the high organic content of the mobile phase is beneficial for electrospray ionization (ESI).[5][24]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte.
-
Refractive Index (RI) Detector: This is another universal detector, but it is sensitive to temperature and gradient changes, making it less ideal for many applications.
-
Derivatization: The amino compound can be reacted with a labeling agent either before (pre-column) or after (post-column) the separation to attach a UV-active or fluorescent tag.[6][24][25] Common derivatization reagents include o-phthalaldehyde (OPA) and fluorenylmethyloxycarbonyl (FMOC).[6]
Data Presentation
Table 1: Common Mobile Phase Modifiers for Polar Amino Compounds
| Modifier | Typical Concentration | Purpose | Chromatographic Mode |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion suppression (low pH), improves peak shape for bases | Reversed-Phase |
| Formic Acid | 0.1 - 1.0% | Ion suppression (low pH), MS-compatible | Reversed-Phase, HILIC |
| Triethylamine (TEA) | 0.1 - 1.0% | Reduces peak tailing by masking silanols | Normal-Phase, Reversed-Phase |
| Ammonium Formate | 5 - 20 mM | Controls pH, improves peak shape, MS-compatible | HILIC, Reversed-Phase |
| Ammonium Acetate | 5 - 20 mM | Controls pH, improves peak shape, MS-compatible | HILIC, Reversed-Phase |
| Ammonium Hydroxide | 0.1 - 1.0% | Reduces peak tailing by masking silanols (high pH) | Normal-Phase, Reversed-Phase |
Experimental Protocols
Protocol 1: HILIC-MS Method for the Separation of Polar Amino Compounds
This protocol provides a general starting point for developing a HILIC-MS method.
-
Column Selection: Choose a HILIC column (e.g., Amide, Zwitterionic, or Penta-hydroxy phase). A common dimension is 150 x 2.1 mm, with 3.5 µm particles.[24]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water. Adjust pH to 3.0 with formic acid.[6]
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water. Adjust pH to 3.0 with formic acid.
-
-
Gradient Elution Program:
-
Time (min) | % A | % B
-
--- | --- | ---
-
0.0 | 100 | 0
-
15.0 | 50 | 50
-
15.1 | 0 | 100
-
18.0 | 0 | 100
-
18.1 | 100 | 0
-
25.0 | 100 | 0
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2-5 µL
-
Detection: Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode.
-
Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection. HILIC may require longer equilibration times than reversed-phase methods.
Protocol 2: Deactivation of a Silica Gel Column for Normal-Phase Chromatography
This protocol is for deactivating a standard silica gel column to reduce peak tailing of basic amino compounds.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) that provides a good separation and an Rf value of approximately 0.2-0.3 for the target compound.[2]
-
Column Packing: Dry pack or slurry pack the column with silica gel in the nonpolar solvent.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[2]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent mixture.
-
-
Re-equilibration:
-
Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.[2]
-
-
Sample Loading and Elution:
References
- 1. pharmanow.live [pharmanow.live]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. halocolumns.com [halocolumns.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. helixchrom.com [helixchrom.com]
- 19. news-medical.net [news-medical.net]
- 20. phenomenex.com [phenomenex.com]
- 21. columnex.com [columnex.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 24. hplc.eu [hplc.eu]
- 25. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 26. youtube.com [youtube.com]
Validation & Comparative
Interpreting the Mass Spectrum of N-Methylhex-5-en-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the predicted electron ionization (EI) mass spectrum of N-Methylhex-5-en-1-amine. Due to the limited availability of experimental data for this specific compound, this document focuses on a predicted fragmentation pattern based on established principles of mass spectrometry. To provide a robust comparative analysis, the predicted data is compared with the experimental mass spectrum of its saturated analog, N-methylhexanamine. This guide will assist researchers in identifying and characterizing this compound and similar unsaturated amines.
Predicted and Experimental Mass Spectra Data
The mass spectrum of an amine is characterized by several key features, including the molecular ion peak and fragments resulting from alpha-cleavage. The "Nitrogen Rule" is a fundamental principle in the mass spectrometry of nitrogen-containing compounds, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
This compound (Predicted Data)
-
Molecular Formula: C₇H₁₅N
-
Molecular Weight: 113.20 g/mol
-
Predicted Molecular Ion (M⁺•): m/z 113
The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation. For this compound, two alpha-cleavage pathways are possible:
-
Loss of a methyl radical (•CH₃): This pathway is generally less favored than the loss of a larger alkyl substituent.
-
Loss of a pent-4-en-1-yl radical (•C₅H₉): This is the most probable fragmentation, leading to the formation of a stable iminium cation at m/z 44. This fragment is expected to be the base peak.
N-methylhexanamine (Experimental Data for Comparison)
-
Molecular Formula: C₇H₁₇N
-
Molecular Weight: 115.22 g/mol
-
Molecular Ion (M⁺•): m/z 115
Similar to its unsaturated counterpart, N-methylhexanamine also undergoes alpha-cleavage. The loss of a pentyl radical (•C₅H₁₁) results in the formation of the same stable iminium cation at m/z 44, which is also the base peak in its experimental spectrum.
The following table summarizes the predicted and experimental mass spectral data for this compound and its saturated analog, N-methylhexanamine.
| Feature | This compound (Predicted) | N-methylhexanamine (Experimental) |
| Molecular Formula | C₇H₁₅N | C₇H₁₇N |
| Molecular Weight | 113.20 g/mol | 115.22 g/mol |
| Molecular Ion (m/z) | 113 | 115 |
| Base Peak (m/z) | 44 | 44 |
| Major Fragments (m/z) | 44, 113 | 44, 58, 72, 86, 100, 115 |
Experimental Protocols
The following is a detailed methodology for acquiring an electron ionization mass spectrum of a volatile amine like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol or dichloromethane.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 ppm (µg/mL).
-
Vial: Transfer the solution to a 2 mL autosampler vial with a septum cap.
2. Gas Chromatography (GC) Conditions
-
Injector:
-
Mode: Splitless or split (e.g., 50:1 split ratio)
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
3. Mass Spectrometry (MS) Conditions
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: A suitable delay (e.g., 3 minutes) to prevent the solvent peak from entering the mass spectrometer.
-
Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the acquired spectrum with a reference library (e.g., NIST) if available.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for GC-MS analysis.
Caption: Predicted fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis.
References
Navigating the Fragmentation Maze: An Analysis of N-Methylhex-5-en-1-amine and its Analogs
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and metabolite identification. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N-Methylhex-5-en-1-amine, a compound of interest due to its unsaturated nature and secondary amine functionality. To provide a comprehensive analytical context, its fragmentation is compared with its saturated and cyclic analogs: N-methylhexanamine and N-methylcyclohexanamine.
The presence of both a nitrogen atom and a terminal double bond in this compound suggests a complex fragmentation pattern influenced by competing pathways, primarily alpha-cleavage characteristic of amines and allylic cleavage driven by the unsaturation. This guide will delve into these predicted pathways and present experimental data for related compounds to offer a clear comparative framework.
Predicted Fragmentation of this compound
Under electron ionization, this compound (molar mass: 113.20 g/mol ) is expected to produce a molecular ion (M+) at m/z 113. The fragmentation is anticipated to be dominated by two primary mechanisms:
-
Alpha-Cleavage: This is a characteristic fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] For this compound, this would result in the loss of a pent-4-en-1-yl radical, leading to the formation of a stable, resonance-stabilized iminium ion at m/z 44 . This is predicted to be a major fragment, potentially the base peak.
-
Allylic Cleavage: The presence of the double bond introduces the possibility of cleavage at the bond beta to the double bond, which would result in a stable allylic carbocation.[3] In this case, cleavage of the C4-C5 bond would lead to the loss of an allyl radical (•CH2CH=CH2), generating a fragment ion at m/z 72 .
A third, less prominent, pathway could involve the loss of a methyl radical from the nitrogen atom, resulting in a fragment at m/z 98 .
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of this compound, we compare it with its saturated linear and cyclic isomers, for which experimental data is available.
| Fragment (m/z) | Predicted Relative Abundance (this compound) | Experimental Relative Abundance (N-methylhexanamine) | Experimental Relative Abundance (N-methylcyclohexanamine)[4][5] | Plausible Structure/Origin |
| 113 | Low | Low | Moderate (16.5%) | Molecular Ion [M]+ |
| 98 | Low | Moderate | Low | [M-CH3]+ |
| 72 | Moderate | High | Low (8.0%) | Allylic Cleavage Product / [M-C3H7]+ |
| 70 | Not Predicted | Not a major peak | High (Base Peak, 99.9%) | Ring fragmentation product |
| 58 | Not Predicted | High (Base Peak) | Not a major peak | Alpha-cleavage product |
| 44 | High (Predicted Base Peak) | High | Low (7.0%) | Alpha-cleavage product |
Data for N-methylhexanamine is inferred from typical fragmentation patterns of secondary amines. Data for N-methylcyclohexanamine is from MassBank and the NIST WebBook.[4][5]
This comparison highlights how the introduction of a double bond is predicted to shift the base peak from m/z 58 (in the saturated analog) to m/z 44 and introduces a significant fragment at m/z 72 due to allylic cleavage. In the cyclic analog, ring strain and different cleavage possibilities lead to a distinct base peak at m/z 70.[4]
Experimental Protocols
The analysis of this compound and its analogs is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a general protocol that can be adapted for specific instrumentation.
1. Sample Preparation (Derivatization-Free Method for Volatile Amines)
For the analysis of volatile amines, a headspace injection method is often suitable and avoids the complexities of derivatization.[6]
-
Sample Dilution: Dissolve the amine standard or sample in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1-10 µg/mL.
-
pH Adjustment: Transfer an aliquot (e.g., 400 µL) of the diluted sample to a headspace vial. To ensure the amine is in its volatile free-base form, make the solution alkaline by adding a strong base (e.g., 750 µL of 2M NaOH).[6] The addition of a salt (e.g., KCl) can enhance the partitioning of the analyte into the headspace.[6]
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 70°C) for a set time (e.g., 10 minutes) with agitation to allow the analyte to equilibrate into the headspace.[6]
2. GC-MS Parameters
-
GC System: A gas chromatograph equipped with a headspace autosampler.
-
Column: A column specifically designed for volatile amines, such as a Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness), is recommended to prevent peak tailing.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[6]
-
Inlet: Splitless mode with an injector temperature of 200°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp: 25°C/min to 250°C.
-
Hold at 250°C for 3 minutes.[6]
-
-
Mass Spectrometer:
3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion and major fragment ions, and compare the fragmentation pattern to the predicted pathways and library data.
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key predicted fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways for this compound.
Caption: General workflow for GC-MS analysis of volatile amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Methylcyclohexylamine,c&t [webbook.nist.gov]
- 3. N-Methylhexylamine | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
A Comparative Analysis of N-Methylhex-5-en-1-amine and its Saturated Analog, Hexylmethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the unsaturated secondary amine, N-Methylhex-5-en-1-amine, and its saturated counterpart, hexylmethylamine. The comparison focuses on their physicochemical properties and potential synthetic pathways. It is important to note that a literature search did not yield any publicly available experimental data directly comparing the biological activities, such as receptor binding affinities or pharmacological effects, of these two specific molecules. The information presented herein is based on data aggregated from chemical databases and general synthetic methodologies.
Physicochemical Properties
The introduction of a terminal double bond in this compound results in slight differences in its physicochemical properties compared to the fully saturated hexylmethylamine. These differences, summarized in Table 1, can influence factors such as molecular interactions, metabolic stability, and suitability for various chemical reactions.
| Property | This compound | Hexylmethylamine |
| Molecular Formula | C₇H₁₅N | C₇H₁₇N |
| Molecular Weight | 113.20 g/mol [1] | 115.22 g/mol [2][3][4] |
| Boiling Point | Not available | 140-142 °C[3][5] |
| Density | Not available | 0.76 g/mL at 25 °C[3][5] |
| Refractive Index | Not available | n20/D 1.416[3][5] |
| LogP (Octanol/Water Partition Coefficient) | 1.6 (Computed)[1] | 2.1 (Computed)[4] |
| pKa | Not available | 10.93 ± 0.10 (Predicted)[5][6] |
Table 1: Comparison of Physicochemical Properties. The presence of the double bond in this compound leads to a lower molecular weight and a predicted lower lipophilicity (LogP) compared to its saturated analog.
Safety Information
Both compounds are classified as hazardous materials with similar safety profiles, primarily related to flammability and corrosivity. A summary of their GHS hazard statements is provided in Table 2.
| Hazard Statement | This compound | Hexylmethylamine |
| Flammable Liquid | H225: Highly flammable liquid and vapor[7] or H226: Flammable liquid and vapor[1] | H226: Flammable liquid and vapor[3][4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[7] | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][7] | H314: Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[7] | Not specified |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[7] | Not specified |
Table 2: Comparison of GHS Hazard Statements. Both compounds require careful handling in a laboratory setting due to their flammable and corrosive nature.
Synthesis of Secondary Amines: A General Overview
While specific experimental protocols for the synthesis of this compound were not found in the reviewed literature, general and robust methods for the synthesis of secondary amines are well-established. Two common approaches are reductive amination and N-alkylation of a primary amine.
Experimental Protocol: Reductive Amination
Reductive amination is a widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2] This method is often preferred as it can prevent the over-alkylation that can be an issue with direct alkylation methods.[2] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.
Materials:
-
Hex-5-en-1-al (for this compound) or Hexanal (for hexylmethylamine)
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
To a solution of the appropriate aldehyde (1.0 eq) in DCE or THF, add the methylamine solution (1.0-1.2 eq).
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation to yield the pure secondary amine.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
A Comparative Analysis of the Reactivity of N-Methylhex-5-en-1-amine and Other Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-Methylhex-5-en-1-amine against other common aliphatic amines, including hexylamine, N-methylbutylamine, and cyclohexylamine. The comparison focuses on three key reaction types relevant to drug development and organic synthesis: acylation, alkylation, and Schiff base formation. Due to the limited availability of specific experimental kinetic and yield data for this compound in publicly accessible literature, this guide will focus on a comparison of basicity through pKa values and a qualitative discussion of expected reactivity based on fundamental principles of organic chemistry.
Overview of Aliphatic Amine Reactivity
The reactivity of aliphatic amines is primarily governed by the nucleophilicity of the nitrogen atom, which is influenced by several factors:
-
Basicity: A more basic amine generally exhibits higher nucleophilicity. Basicity is quantified by the pKa of the conjugate acid of the amine; a higher pKa indicates a stronger base.
-
Steric Hindrance: Bulky substituents around the nitrogen atom can impede its approach to an electrophile, thereby reducing its reactivity.
-
Electronic Effects: Electron-donating groups (like alkyl groups) increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity. The presence of unsaturation, such as a double bond, can also influence reactivity through inductive and resonance effects.
This compound is a secondary amine containing a terminal double bond. Its reactivity will be a balance of the electron-donating effect of the methyl and hexenyl groups, the steric hindrance around the secondary amine, and the potential electronic influence of the distant double bond.
Comparison of Basicity
| Amine | Structure | Type | pKa of Conjugate Acid |
| This compound | CH₂=CH(CH₂)₄NH(CH₃) | Secondary | Not available (Predicted to be ~10.8-11.0) |
| Hexylamine | CH₃(CH₂)₅NH₂ | Primary | 10.64[1][2] |
| N-Methylbutylamine | CH₃(CH₂)₃NH(CH₃) | Secondary | 10.9 |
| Cyclohexylamine | C₆H₁₁NH₂ | Primary | 10.66 |
Reactivity in Key Reactions
Acylation
Acylation is the process of introducing an acyl group (-C(O)R) into a compound. For amines, this typically involves reaction with an acyl chloride or anhydride to form an amide. The reactivity in acylation is highly dependent on the nucleophilicity and steric accessibility of the amine.
Qualitative Reactivity Comparison:
-
This compound vs. Hexylamine: As a secondary amine, this compound is expected to be more nucleophilic than the primary amine hexylamine due to the inductive effect of two alkyl groups. However, it is also slightly more sterically hindered. For reactions with small acylating agents, this compound is likely to be more reactive.
-
This compound vs. N-Methylbutylamine: These are both secondary amines. Their basicities are expected to be very similar. The slightly longer carbon chain in this compound might introduce a minor increase in steric bulk compared to N-methylbutylamine, potentially leading to a slightly slower reaction rate. The terminal double bond is unlikely to have a significant electronic effect on the acylation reactivity.
-
This compound vs. Cyclohexylamine: this compound is a secondary amine, while cyclohexylamine is a primary amine. Therefore, this compound is expected to be more nucleophilic and likely more reactive towards acylation, despite the slightly greater steric hindrance.
Experimental Data:
| Amine | Acylating Agent | Conditions | Yield | Reaction Rate |
| This compound | Acetyl Chloride | Not available | Not available | Not available |
| Hexylamine | Acetyl Chloride | Not available | Not available | Not available |
| N-Methylbutylamine | Acetyl Chloride | Not available | Not available | Not available |
| Cyclohexylamine | Acetyl Chloride | Not available | Not available | Not available |
Alkylation
Alkylation involves the transfer of an alkyl group from one molecule to another. For amines, this is a common method for synthesizing more substituted amines. The reactivity in SN2 alkylation reactions is sensitive to both nucleophilicity and steric hindrance.
Qualitative Reactivity Comparison:
-
This compound vs. Hexylamine: this compound, being a secondary amine, is more nucleophilic than hexylamine. However, the product of the first alkylation of hexylamine is a secondary amine, which is often more reactive than the starting primary amine, potentially leading to over-alkylation. This compound will be alkylated to a tertiary amine.
-
This compound vs. N-Methylbutylamine: Both are secondary amines with similar predicted basicity. Their reactivity towards alkylating agents is expected to be comparable, with minor differences potentially arising from the slightly different steric profiles of the hexenyl versus butyl groups.
-
This compound vs. Cyclohexylamine: As a secondary amine, this compound is more nucleophilic than the primary amine cyclohexylamine and is expected to react faster with alkylating agents.
Experimental Data:
| Amine | Alkylating Agent | Conditions | Yield | Reaction Rate |
| This compound | Methyl Iodide | Not available | Not available | Not available |
| Hexylamine | Methyl Iodide | Not available | Not available | Not available |
| N-Methylbutylamine | Methyl Iodide | Not available | Not available | Not available |
| Cyclohexylamine | Methyl Iodide | Not available | Not available | Not available |
Schiff Base Formation
Schiff bases (or imines) are formed by the reaction of a primary or secondary amine with an aldehyde or a ketone. The reaction proceeds via a nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by dehydration. While both primary and secondary amines can react with carbonyls, only primary amines can form stable imines. Secondary amines form enamines.
Qualitative Reactivity Comparison:
-
This compound vs. Hexylamine and Cyclohexylamine: Hexylamine and cyclohexylamine, being primary amines, will form stable Schiff bases (imines) upon reaction with aldehydes or ketones. This compound, as a secondary amine, will form an enamine. The initial nucleophilic attack on the carbonyl is the rate-determining step, and the more nucleophilic amine will react faster. Therefore, this compound is expected to react faster than hexylamine and cyclohexylamine in the initial addition step.
-
This compound vs. N-Methylbutylamine: Both are secondary amines and will form enamines. Their reactivity will be very similar, governed by their comparable nucleophilicity and steric hindrance.
Experimental Data:
| Amine | Carbonyl Compound | Conditions | Product | Yield | Reaction Rate |
| This compound | Benzaldehyde | Not available | Enamine | Not available | Not available |
| Hexylamine | Benzaldehyde | Not available | Imine | Not available | Not available |
| N-Methylbutylamine | Benzaldehyde | Not available | Enamine | Not available | Not available |
| Cyclohexylamine | Benzaldehyde | Not available | Imine | Not available | Not available |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to compare the reactivity of this compound with other aliphatic amines. For a direct comparison, competitive reactions should be performed where a mixture of amines is reacted with a limiting amount of the electrophile.
Competitive Acylation
This protocol allows for the direct comparison of acylation rates between two or more amines.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a comparator amine (e.g., hexylamine) in a suitable aprotic solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the solution to 0°C and add a limiting amount (e.g., 0.5 equivalents relative to the total amine concentration) of the acylating agent (e.g., acetyl chloride) dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress over time using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of the two amide products.
-
Work-up and Analysis: After a set time, quench the reaction with water. Extract the organic layer, dry it over anhydrous sulfate, and analyze the product ratio. A higher proportion of one amide product indicates a higher reactivity of the corresponding parent amine.
Competitive Alkylation
This protocol is designed to compare the alkylation rates of different amines.
Methodology:
-
Reactant Preparation: Prepare a solution containing equimolar amounts of this compound and a comparator amine in a polar aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: Add a limiting amount (e.g., 0.5 equivalents) of the alkylating agent (e.g., methyl iodide) to the stirred solution at a constant temperature.
-
Reaction Monitoring: Follow the disappearance of the starting amines and the formation of the alkylated products over time using GC-MS or HPLC.
-
Data Analysis: Determine the relative rate constants by analyzing the concentration profiles of the reactants and products.
Schiff Base/Enamine Formation
This protocol can be used to compare the rates of the initial nucleophilic addition of amines to a carbonyl compound.
Methodology:
-
Reactant Preparation: Dissolve the amine (e.g., this compound or a comparator amine) and an aldehyde or ketone (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol).
-
Reaction Initiation: The reaction can be initiated by mixing the reactants, often with a catalytic amount of acid (e.g., acetic acid).
-
Reaction Monitoring: The formation of the imine or enamine can be monitored by UV-Vis spectroscopy (if the product has a distinct chromophore) or by taking aliquots at various time points and analyzing them by NMR or GC-MS.
-
Data Analysis: The initial rate of the reaction can be determined from the rate of disappearance of the carbonyl compound or the appearance of the product.
Conclusion
References
A Comparative Guide to the Biological Activity Screening of Novel N-Methylhex-5-en-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
While specific experimental data on the biological activities of N-Methylhex-5-en-1-amine derivatives are not yet available in published literature, this guide provides a comprehensive framework for their synthesis and subsequent biological evaluation. Drawing parallels from studies on structurally related aliphatic and unsaturated amines, this document outlines potential therapeutic applications and the requisite experimental protocols to assess them. The following sections detail proposed screening methodologies, data presentation formats, and workflows to guide future research in this promising area.
The core structure of this compound, featuring a terminal double bond and a secondary amine, presents a versatile scaffold for the development of new chemical entities with potential pharmacological activities. Structure-activity relationship studies on other aliphatic amines suggest that modifications to the alkyl chain length, degree of unsaturation, and substitutions on the nitrogen atom can significantly influence their biological effects, including antimicrobial and cytotoxic properties.[1][2]
Table of Contents
-
Hypothetical Biological Activities of this compound Derivatives
-
Comparative Data on Biological Activities (Hypothetical)
-
Table 1: Antibacterial Activity of this compound Derivatives
-
Table 2: Antifungal Activity of this compound Derivatives
-
Table 3: Cytotoxic Activity of this compound Derivatives
-
-
Experimental Protocols
-
Synthesis of this compound Derivatives (General Scheme)
-
Antibacterial Susceptibility Testing
-
Antifungal Susceptibility Testing
-
In Vitro Cytotoxicity Assay
-
-
Visualized Workflows and Pathways
-
General Workflow for Biological Activity Screening
-
Hypothetical Signaling Pathway for Cytotoxicity
-
Hypothetical Biological Activities of this compound Derivatives
Based on the known biological activities of similar aliphatic and unsaturated amines, derivatives of this compound could be hypothesized to exhibit a range of effects, including:
-
Antimicrobial Activity: The lipophilic nature of the hexenyl chain could facilitate interaction with and disruption of microbial cell membranes. Modifications of the amine group could enhance this activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3]
-
Cytotoxic Activity: The reactivity of the terminal double bond and the overall lipophilicity of the molecule could lead to cytotoxic effects against cancer cell lines. The mechanism might involve membrane disruption, induction of apoptosis, or interference with key cellular signaling pathways.[1][4]
-
Enzyme Inhibition: The amine functionality could interact with the active sites of various enzymes, potentially leading to inhibitory activity against targets such as proteases, kinases, or oxidases.
Comparative Data on Biological Activities (Hypothetical)
The following tables present a hypothetical summary of quantitative data for a series of imagined this compound derivatives (NMHA-1 to NMHA-5) to illustrate how experimental results could be structured for easy comparison.
Table 1: Antibacterial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) |
| NMHA-1 | N-benzyl | 16 | 32 |
| NMHA-2 | N-acetyl | >128 | >128 |
| NMHA-3 | N-dodecyl | 4 | 8 |
| NMHA-4 | N-(4-chlorobenzyl) | 8 | 16 |
| NMHA-5 | N,N-dimethyl | 64 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Antifungal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Modification | MIC (µg/mL) vs. C. albicans (ATCC 90028) | MFC (µg/mL) vs. C. albicans (ATCC 90028) |
| NMHA-1 | N-benzyl | 32 | 64 |
| NMHA-2 | N-acetyl | >128 | >128 |
| NMHA-3 | N-dodecyl | 8 | 16 |
| NMHA-4 | N-(4-chlorobenzyl) | 16 | 32 |
| NMHA-5 | N,N-dimethyl | 128 | >128 |
| Amphotericin B | (Control) | 1 | 2 |
Table 3: Cytotoxic Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Modification | IC50 (µM) vs. HeLa Cell Line | IC50 (µM) vs. A549 Cell Line |
| NMHA-1 | N-benzyl | 25.5 | 42.1 |
| NMHA-2 | N-acetyl | >200 | >200 |
| NMHA-3 | N-dodecyl | 5.2 | 8.9 |
| NMHA-4 | N-(4-chlorobenzyl) | 15.8 | 29.4 |
| NMHA-5 | N,N-dimethyl | 98.7 | 150.3 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A general method for the synthesis of N-substituted derivatives of this compound involves the reaction of the parent amine with various electrophiles. For instance, N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a non-nucleophilic base such as triethylamine in a suitable solvent like dichloromethane. N-acylation can be performed using an acyl chloride or anhydride. The products would then be purified by column chromatography.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial strains are cultured in Mueller-Hinton Broth (MHB).
-
The compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard and then diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
The MIC and minimum fungicidal concentration (MFC) against Candida albicans can be determined using a broth microdilution method based on CLSI guidelines.
-
C. albicans is cultured in RPMI-1640 medium.
-
Stock solutions of the compounds are prepared in DMSO.
-
Serial dilutions are made in RPMI-1640 in 96-well plates.
-
The fungal suspension is prepared to a final inoculum of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is the lowest concentration showing no visible growth.
-
To determine the MFC, an aliquot from wells showing no growth is sub-cultured on Sabouraud Dextrose Agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
In Vitro Cytotoxicity Assay
The cytotoxic activity of the derivatives against human cancer cell lines (e.g., HeLa, A549) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualized Workflows and Pathways
References
- 1. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparison Guide: Structure-Activity Relationship (SAR) Studies of N-Methylhex-5-en-1-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhex-5-en-1-amine is a simple aliphatic amine with potential for structural modification to explore its biological activities. To date, a comprehensive structure-activity relationship (SAR) study specifically targeting this compound and its analogs has not been extensively reported in publicly available scientific literature. However, the principles of medicinal chemistry and SAR studies on related aliphatic amines can provide a foundational framework for initiating such an investigation.
This guide presents a prospective comparison of hypothetical analogs of this compound to elucidate key structural motifs that may influence biological activity. The data herein is illustrative, designed to guide future research by proposing a systematic approach to analog design, synthesis, and evaluation. We will focus on potential interactions with aminergic G-protein coupled receptors (GPCRs), a common target class for structurally similar molecules.
Hypothetical SAR Data of this compound Analogs
The following table outlines a proposed set of analogs of this compound and their hypothetical biological activities at a representative aminergic GPCR, such as a serotonin or dopamine receptor. The objective of this theoretical study is to probe the effects of modifying the N-methyl group, the hexenyl chain, and the terminal double bond.
| Compound ID | Structure | Modification from Parent Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Notes on SAR |
| 1 | This compound | Parent Compound | 150 | 350 | Baseline activity. |
| 2 | Hex-5-en-1-amine | Removal of N-methyl group | 300 | 700 | N-methylation appears beneficial for activity. |
| 3 | N,N-Dimethylhex-5-en-1-amine | Addition of a second N-methyl group | 80 | 200 | Increased steric bulk on the nitrogen enhances affinity and potency. |
| 4 | N-Ethylhex-5-en-1-amine | Replacement of N-methyl with N-ethyl | 120 | 280 | Slight increase in lipophilicity and size is well-tolerated. |
| 5 | N-Methylhexan-1-amine | Saturation of the terminal double bond | 500 | >1000 | The terminal alkene is crucial for activity. |
| 6 | N-Methylpent-4-en-1-amine | Chain shortening by one methylene group | 250 | 600 | Optimal chain length may be six carbons. |
| 7 | N-Methylhept-6-en-1-amine | Chain elongation by one methylene group | 200 | 500 | Longer chain is tolerated better than a shorter chain. |
| 8 | (E)-N-Methylhex-4-en-1-amine | Isomerization of the double bond | 180 | 400 | Position of the double bond influences activity. |
| 9 | N-Methyl-5-phenylpent-4-en-1-amine | Addition of a phenyl group at the terminus | 50 | 120 | Aromatic substitution significantly improves activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Synthesis of this compound Analogs
A representative synthetic route for the preparation of N-substituted hex-5-en-1-amine analogs involves the reductive amination of hex-5-enal.
-
Imine Formation: To a solution of hex-5-enal (1.0 eq) in methanol, the desired primary amine (e.g., methylamine, 1.1 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The mixture is then stirred at room temperature for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted hex-5-en-1-amine analog.
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Ki) of the synthesized analogs at a specific GPCR.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells (e.g., HEK293 cells) by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay Setup: In a 96-well plate, add 50 µL of radioligand (e.g., [3H]-serotonin for a serotonin receptor) at a concentration near its Kd, 50 µL of various concentrations of the test compound (analog), and 100 µL of the membrane preparation. For non-specific binding, a high concentration of a known unlabeled ligand is used.
-
Incubation: The plate is incubated at room temperature for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Measurement)
This protocol measures the functional activity (EC50) of the analogs, for example, at a Gs-coupled GPCR.
-
Cell Culture: Cells expressing the target receptor are seeded in a 96-well plate and cultured overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test compound.
-
Incubation: The cells are incubated at 37 °C for 30 minutes.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The EC50 values are determined by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel compounds.
Representative Gs-Coupled GPCR Signaling Pathway
Caption: A simplified diagram of a Gs-protein coupled receptor (GPCR) signaling cascade.
Validating the Structure of Synthesized N-Methylhex-5-en-1-amine by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of expected versus alternative nuclear magnetic resonance (NMR) data for the structural validation of N-Methylhex-5-en-1-amine. Detailed experimental protocols and data presentation are included to facilitate accurate and efficient analysis.
Predicted NMR Data for this compound
To confirm the successful synthesis of this compound, a thorough analysis of its ¹H and ¹³C NMR spectra is essential. The following tables summarize the predicted chemical shifts, multiplicities, and assignments for each proton and carbon atom in the molecule. These predicted values, generated using established NMR prediction algorithms and comparison with structurally similar compounds, serve as a benchmark for experimental data.
¹H NMR Predicted Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | ddt | 1H | H-5 |
| ~5.00 | dq | 1H | H-6a |
| ~4.95 | dq | 1H | H-6b |
| ~2.60 | t | 2H | H-1 |
| ~2.45 | s | 3H | N-CH₃ |
| ~2.05 | q | 2H | H-4 |
| ~1.50 | p | 2H | H-2 |
| ~1.40 | p | 2H | H-3 |
| ~1.30 | br s | 1H | N-H |
¹³C NMR Predicted Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | C-5 |
| ~114.5 | C-6 |
| ~51.0 | C-1 |
| ~36.0 | N-CH₃ |
| ~33.5 | C-4 |
| ~30.0 | C-2 |
| ~26.5 | C-3 |
Comparison with Potential Byproducts and Isomers
During the synthesis of this compound, the formation of isomeric impurities or related byproducts is possible. Comparing the experimental NMR spectrum with the predicted data for these potential alternatives is crucial for confirming the purity of the synthesized compound.
¹H NMR Comparison of this compound and a Positional Isomer
| Compound | Key Differentiating Signals |
| This compound | Terminal vinyl protons (~4.9-5.0 and ~5.8 ppm). N-methyl singlet (~2.45 ppm). Methylene group adjacent to nitrogen as a triplet (~2.60 ppm). |
| N-Methylhex-4-en-1-amine | Internal vinyl protons (~5.4 ppm, multiplet). Allylic methyl protons would appear as a doublet (~1.6-1.7 ppm). |
Experimental Protocol for NMR Analysis
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of synthesized this compound.
1. Sample Preparation
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
3. ¹³C NMR Spectroscopy Acquisition
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds
4. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections for both ¹H and ¹³C spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of this compound.
Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural validation using NMR spectroscopy.
Caption: Workflow for the synthesis and NMR validation of this compound.
A Comparative Analysis of Aromatic vs. Aliphatic Amine Basicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the basicity of amines is paramount for predicting molecular interactions, reaction mechanisms, and pharmacokinetic properties. This guide provides a comprehensive comparison of the basicity of aromatic and aliphatic amines, supported by quantitative data and detailed experimental protocols.
The fundamental difference in basicity between aliphatic and aromatic amines lies in the availability of the nitrogen's lone pair of electrons to accept a proton. Aliphatic amines are significantly stronger bases than their aromatic counterparts. This disparity is a direct consequence of the interplay of several key electronic and structural factors.
The Decisive Factors: Resonance, Inductive Effects, and Hybridization
The significantly lower basicity of aromatic amines can be attributed primarily to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring through resonance.[1][2] This delocalization stabilizes the amine but reduces the availability of the lone pair for protonation.[1][2] In contrast, the lone pair in aliphatic amines is localized on the nitrogen atom, making it more readily available to act as a base.[1]
Inductive effects also play a crucial role. Alkyl groups in aliphatic amines are electron-donating, increasing the electron density on the nitrogen and thus enhancing its basicity.[3][4] Conversely, the sp² hybridized carbon atoms of an aromatic ring exert an electron-withdrawing inductive effect, which decreases the electron density on the nitrogen and reduces basicity.[3][5]
Furthermore, the hybridization of the nitrogen atom influences basicity. In aliphatic amines, the nitrogen is typically sp³ hybridized, with the lone pair residing in an sp³ orbital which has 25% s-character. In aromatic amines, the nitrogen is sp² hybridized, and its lone pair occupies an orbital with a higher s-character (33.3%).[3][6] Orbitals with greater s-character hold electrons more tightly to the nucleus, making the lone pair less available for donation and thus decreasing basicity.[3][6]
Quantitative Comparison of Amine Basicity
The basicity of an amine is quantitatively expressed by the pKa value of its conjugate acid. A higher pKa value corresponds to a stronger base. The following table provides a summary of the pKa values for a selection of common aliphatic and aromatic amines.
| Amine | Structure | Type | pKa of Conjugate Acid |
| Aliphatic Amines | |||
| Methylamine | CH₃NH₂ | Primary | 10.64 |
| Ethylamine | CH₃CH₂NH₂ | Primary | 10.75 |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |
| Piperidine | C₅H₁₀NH | Secondary (Cyclic) | 11.12 |
| Aromatic Amines | |||
| Aniline | C₆H₅NH₂ | Primary | 4.63 |
| N-Methylaniline | C₆H₅NHCH₃ | Secondary | 4.85 |
| Diphenylamine | (C₆H₅)₂NH | Secondary | 0.78 |
| p-Toluidine | CH₃C₆H₄NH₂ | Primary | 5.08 |
| p-Nitroaniline | O₂NC₆H₄NH₂ | Primary | 1.0 |
Note: pKa values can vary slightly depending on the experimental conditions.
As the data clearly indicates, the pKa values for the conjugate acids of aliphatic amines are consistently and significantly higher than those of aromatic amines, confirming their stronger basic nature.
Experimental Determination of pKa: Potentiometric Titration
A reliable and widely used method for determining the pKa of amines is potentiometric titration. This technique involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while monitoring the pH of the solution.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Amine sample of known concentration (e.g., 0.01 M)
-
Standardized strong acid titrant (e.g., 0.1 M HCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Deionized water
2. Procedure:
-
Sample Preparation: Accurately prepare a solution of the amine in deionized water. For poorly soluble amines, a co-solvent such as ethanol may be used.
-
Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette containing the standardized HCl solution above the beaker.
-
Titration: Begin stirring the amine solution at a constant rate. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, which is the point where the moles of acid added equal the initial moles of amine. The equivalence point is characterized by a sharp change in pH.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the volume of titrant at the equivalence point.
-
The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
3. Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle strong acids and amines in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Visualizing the Factors Influencing Amine Basicity
The following diagram illustrates the key factors that differentiate the basicity of aliphatic and aromatic amines.
Caption: Factors affecting aliphatic vs. aromatic amine basicity.
References
Spectroscopic Comparison of N-Methylhex-5-en-1-amine and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the secondary amine, N-Methylhex-5-en-1-amine, and its common precursors, hex-5-enal and 6-bromo-1-hexene. The synthesis of this compound can be achieved through two primary routes: reductive amination of hex-5-enal with methylamine or nucleophilic substitution of 6-bromo-1-hexene with methylamine. Understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, purity assessment, and structural confirmation.
Synthetic Pathways Overview
The formation of this compound from its precursors is a fundamental transformation in organic synthesis. The two pathways discussed offer different strategic advantages. Reductive amination provides a direct route from an aldehyde, while the substitution reaction utilizes an alkyl halide. The choice of pathway can depend on starting material availability, reaction conditions, and desired purity.
Caption: Synthetic routes to this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the starting materials and the final product.
Note: Experimental spectroscopic data for this compound is not widely available in public spectral databases. The data presented here for the final product is predicted based on the analysis of its functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~5.8 | m | 1H | -CH=CH₂ |
| ~5.0 | m | 2H | -CH=CH₂ | |
| ~2.5 | t | 2H | -CH₂-N- | |
| 2.4 | s | 3H | N-CH₃ | |
| ~2.1 | m | 2H | -CH₂-C= | |
| ~1.5 | m | 2H | -CH₂-CH₂-N- | |
| ~1.4 | m | 2H | -CH₂-CH₂-C= | |
| Hex-5-enal | 9.76 | t | 1H | -CHO |
| 5.80 | m | 1H | -CH=CH₂ | |
| 5.03 | m | 2H | -CH=CH₂ | |
| 2.45 | dt | 2H | -CH₂-CHO | |
| 2.15 | m | 2H | -CH₂-C= | |
| 1.75 | m | 2H | -CH₂-CH₂-C= | |
| 6-bromo-1-hexene | 5.79 | m | 1H | -CH=CH₂ |
| 5.00 | m | 2H | -CH=CH₂ | |
| 3.41 | t | 2H | -CH₂-Br | |
| 2.10 | m | 2H | -CH₂-C= | |
| 1.89 | m | 2H | -CH₂-CH₂-Br | |
| 1.53 | m | 2H | -CH₂-CH₂-C= |
Table 2: ¹³C NMR Data (Predicted/Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~138.5 | -CH=CH₂ |
| ~114.8 | -CH=CH₂ | |
| ~52.0 | -CH₂-N- | |
| ~36.0 | N-CH₃ | |
| ~33.5 | -CH₂-C= | |
| ~29.5 | -CH₂-CH₂-N- | |
| ~26.5 | -CH₂-CH₂-C= | |
| Hex-5-enal | 202.5 | -CHO |
| 138.0 | -CH=CH₂ | |
| 115.2 | -CH=CH₂ | |
| 43.8 | -CH₂-CHO | |
| 33.3 | -CH₂-C= | |
| 21.8 | -CH₂-CH₂-C= | |
| 6-bromo-1-hexene | 138.3 | -CH=CH₂ |
| 115.1 | -CH=CH₂ | |
| 33.6 | -CH₂-Br | |
| 33.2 | -CH₂-C= | |
| 32.4 | -CH₂-CH₂-Br | |
| 27.6 | -CH₂-CH₂-C= |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch | C=O Stretch | C-N Stretch | C-Br Stretch |
| This compound | ~3300 (weak, broad) | ~3075 | 2850-2960 | ~1640 | - | ~1120 | - |
| Hex-5-enal | - | ~3077 | 2820, 2720 (aldehyde C-H) | ~1642 | ~1725 | - | - |
| 6-bromo-1-hexene | - | ~3078 | 2850-2960 | ~1641 | - | - | ~640 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 113 | 98, 84, 70, 56, 44 (base peak) |
| Hex-5-enal | 98 | 83, 67, 55, 41 |
| 6-bromo-1-hexene | 162/164 (1:1 ratio) | 83, 69, 55, 41 |
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these compounds. The following are general protocols that can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 300-600 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two NaCl or KBr plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.
-
GC Conditions: Use a capillary column suitable for the analysis of volatile amines or hydrocarbons (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300. The resulting mass spectrum can be compared to spectral libraries for identification.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound and its precursors.
Caption: A logical workflow for spectroscopic structure elucidation.
A Comparative Guide to Product Identity in Reactions of N-Methylhex-5-en-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-Methylhex-5-en-1-amine in several key organic reactions: intramolecular cyclization, hydrobromination, and oxidation. By examining the expected products and comparing its reactivity to analogous amines—specifically the saturated secondary amine, N-methylhexanamine, and the unsaturated primary amine, hex-5-en-1-amine—this document aims to provide a clear framework for identifying reaction products and understanding the influence of the terminal alkene and the N-methyl group on the molecule's chemical behavior.
Reactivity Overview
This compound is a bifunctional molecule containing a nucleophilic secondary amine and a reactive terminal alkene. This combination allows for a variety of transformations, with the potential for intramolecular reactions leading to cyclic products. The interplay between the amine and the alkene functionalities is a key determinant of the product identity under different reaction conditions.
Intramolecular Cyclization (Hydroamination)
The presence of both a nitrogen nucleophile and a double bond in the same molecule allows for intramolecular cyclization, a type of hydroamination, to form a six-membered piperidine ring. This reaction is typically catalyzed by acid or transition metals. The secondary nature of the amine in this compound influences the rate and feasibility of this cyclization compared to a primary amine.
Comparison of Reactivity
| Compound | Reaction | Expected Major Product | Comments |
| This compound | Acid-Catalyzed Intramolecular Cyclization | N,2-Dimethylpiperidine | The reaction proceeds via protonation of the double bond to form a secondary carbocation, which is then attacked by the intramolecular amine. |
| Hex-5-en-1-amine | Acid-Catalyzed Intramolecular Cyclization | 2-Methylpiperidine | Primary amines can also undergo this cyclization, though reaction rates may differ from secondary amines. |
| N-Methylhexanamine | Acid-Catalyzed Conditions | No reaction | The absence of a double bond precludes intramolecular cyclization. The amine will be protonated to form the corresponding ammonium salt. |
Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable non-nucleophilic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
-
Characterization: Confirm the identity of the product (N,2-dimethylpiperidine) using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to known spectra.
Visualizations
Caption: Intramolecular cyclization of this compound.
Hydrobromination
The addition of hydrogen bromide (HBr) across the terminal double bond of this compound can proceed via two different mechanisms, leading to either the Markovnikov or anti-Markovnikov product, depending on the reaction conditions. In the absence of radical initiators, the reaction is expected to follow Markovnikov's rule.
Comparison of Reactivity
| Compound | Reaction | Expected Major Product | Comments |
| This compound | HBr Addition (No radical initiator) | 5-Bromo-N-methylhexan-1-amine | The reaction proceeds via the more stable secondary carbocation intermediate (Markovnikov's rule).[1][2][3][4] |
| This compound | HBr Addition (With radical initiator, e.g., peroxide) | 6-Bromo-N-methylhexan-1-amine | The reaction proceeds via a radical mechanism, with the bromine radical adding to the less substituted carbon (anti-Markovnikov).[1][5] |
| Hex-5-en-1-amine | HBr Addition (No radical initiator) | 5-Bromohexan-1-amine | Similar to the secondary amine, the reaction follows Markovnikov's rule. |
| N-Methylhexanamine | HBr Addition | No reaction with the alkyl chain | The amine will react with HBr to form the hydrobromide salt. |
Experimental Protocol: Hydrobromination (Markovnikov Addition)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a non-polar, aprotic solvent (e.g., dichloromethane) in a flask protected from light.
-
Reagent Addition: Bubble anhydrous HBr gas through the solution at 0 °C, or add a solution of HBr in acetic acid dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The product can be purified by column chromatography.
-
Characterization: Analyze the product by ¹H NMR and ¹³C NMR to confirm the position of the bromine atom.
Visualizations
Caption: Experimental workflow for Markovnikov hydrobromination.
Oxidation
This compound has two sites susceptible to oxidation: the nitrogen atom of the secondary amine and the carbon-carbon double bond. The choice of oxidizing agent and reaction conditions will determine the chemoselectivity of the reaction. A common oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can potentially oxidize both sites.
Comparison of Reactivity
| Compound | Reaction | Expected Major Product(s) | Comments |
| This compound | Oxidation with m-CPBA (1 eq) | This compound N-oxide and/or 2-(4-(methylamino)butyl)oxirane | With one equivalent of m-CPBA, a mixture of the N-oxide and the epoxide is expected. The N-oxide is formed by oxidation of the amine, while the epoxide results from the oxidation of the alkene.[6] The relative amounts will depend on the specific reaction conditions. |
| This compound | Oxidation with m-CPBA (>2 eq) | 2-((4-(methylamino)butyl)oxirane) N-oxide | With excess oxidizing agent, both the amine and the alkene are expected to be oxidized. |
| Hex-5-en-1-amine | Oxidation with m-CPBA | 2-(4-aminobutyl)oxirane | Primary amines can be oxidized, but often the alkene is more reactive towards epoxidation under these conditions. |
| N-Methylhexanamine | Oxidation with m-CPBA | N-Methylhexanamine N-oxide | The saturated amine will be oxidized to the corresponding N-oxide. |
Experimental Protocol: Oxidation with m-CPBA
-
Reaction Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the cooled amine solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, quench by adding an aqueous solution of sodium sulfite. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The product mixture can be separated and purified by column chromatography on silica gel.
-
Characterization: Identify the products using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a peak around δ 2.5-3.0 ppm in the ¹H NMR spectrum is indicative of the epoxide protons. The N-oxide can be identified by changes in the chemical shifts of the protons adjacent to the nitrogen.
Visualizations
Caption: Comparison of reactivity pathways for different amines.
Conclusion
The reactivity of this compound is dictated by the presence of both a secondary amine and a terminal alkene. This guide provides a predictive framework for the major products of intramolecular cyclization, hydrobromination, and oxidation reactions. By comparing its reactivity with a saturated analogue (N-methylhexanamine) and a primary amine analogue (hex-5-en-1-amine), the distinct roles of the N-methyl group and the terminal double bond are highlighted. The provided experimental protocols offer a starting point for the synthesis and identification of these products in a laboratory setting. Accurate product identification will rely on careful execution of these reactions and thorough spectroscopic analysis.
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-Methylhex-5-en-1-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-Methylhex-5-en-1-amine is critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this flammable and corrosive compound. Adherence to these protocols is essential to mitigate risks and comply with hazardous waste regulations.
I. Immediate Safety and Hazard Identification
This compound is a hazardous chemical with multiple risk factors. Based on available safety data, the primary hazards include flammability and corrosivity, with the potential to cause severe skin burns and eye damage[1].
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage[1] |
| Acute Toxicity (Oral) | ❗ | Warning | H302: Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | 💀 | Danger | H311: Toxic in contact with skin[2] |
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling should be conducted in a well-ventilated fume hood.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash[3].
Step 1: Waste Segregation
It is crucial to keep amine waste separate from other chemical waste streams to prevent hazardous reactions[3]. Do not mix this compound waste with incompatible materials such as acids and oxidizing agents[3].
Step 2: Waste Collection
-
Liquid Waste: Carefully transfer the waste this compound into a designated hazardous waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, must also be collected as hazardous waste.
Step 3: Container Management
-
Container Type: Use a chemically compatible container that is in good condition with a secure, tight-fitting lid[3][4].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (flammable, corrosive, toxic)[3][4].
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area away from heat sources and direct sunlight[3][4]. Ensure the container is closed at all times except when adding waste[4].
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinseate: The first rinseate is considered hazardous and must be collected and added to the this compound waste container[5]. Subsequent rinseates should also be collected as hazardous waste.
-
Container Disposal: After thorough rinsing, the container can be managed for disposal as non-hazardous waste, in accordance with your institution's policies.
Step 5: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup for the hazardous waste[3]. Provide them with a complete list of the waste contents.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth[5].
-
Cleanup: Carefully collect the absorbent material and place it in the designated hazardous waste container for this compound[5].
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling N-Methylhex-5-en-1-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for N-Methylhex-5-en-1-amine, ensuring the protection of laboratory personnel and the environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 55863-02-0
-
Molecular Formula: C₇H₁₅N
Hazard Summary: this compound is a hazardous chemical with the following classifications:
-
Signal Word: Danger
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound due to its corrosive and flammable nature. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear robust, chemical-resistant gloves. Butyl rubber, neoprene, or Viton™ gloves are recommended. Nitrile gloves are not recommended as they offer poor resistance to amines. | Prevents severe skin burns and irritation upon contact. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashing. | Protects against severe eye damage and irritation from splashes or vapors. |
| Skin and Body Protection | A fully-buttoned, chemical-resistant lab coat must be worn. Consider a chemical-resistant apron and boots for larger quantities or when splashing is likely. | Protects skin from burns and irritation. |
| Respiratory Protection | All work should be conducted in a certified laboratory chemical fume hood. If there is a risk of aerosol generation or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents respiratory tract irritation from inhaling vapors. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Designated Area: Conduct all work with this compound in a designated and clearly marked area, such as a chemical fume hood.
-
Ventilation: Ensure adequate ventilation to keep vapor concentrations below exposure limits.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spill Kit: Maintain a spill kit rated for flammable and corrosive liquids in the immediate work area.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.
-
Temperature: Store in a refrigerator.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Waste Collection:
-
Container: Collect all waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, compatible hazardous waste container. A polyethylene container is a suitable option.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Regulations: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
